4-Hydroxyderricin
Description
This compound has been reported in Millettia dura, Angelica keiskei, and Sophora prostrata with data available.
from Angelica keiskei; RN given refers to (E)-isomer; structure in first source
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(E)-1-[2-hydroxy-4-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-14(2)4-10-18-20(25-3)13-11-17(21(18)24)19(23)12-7-15-5-8-16(22)9-6-15/h4-9,11-13,22,24H,10H2,1-3H3/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKYBPGIBVMHHB-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316382 | |
| Record name | 4-Hydroxyderricin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55912-03-3 | |
| Record name | 4-Hydroxyderricin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55912-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyderricin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055912033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxyderricin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYDERRICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF5YY4IV2O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Hydroxyderricin from Angelica keiskei: A Technical Guide for Researchers
An in-depth exploration of the extraction, biological activities, and mechanisms of action of 4-Hydroxyderricin derived from Angelica keiskei, tailored for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of this compound, a prominent chalcone found in the medicinal plant Angelica keiskei, commonly known as Ashitaba. This document details its natural sourcing, extraction, and purification, and delves into its diverse biological activities and underlying molecular mechanisms, presenting key data and experimental protocols to facilitate further research and development.
Natural Source and Distribution
This compound is a significant bioactive constituent of Angelica keiskei, a perennial plant in the Apiaceae family.[1] Its concentration varies across different parts of the plant, with the highest levels found in the roots.
Table 1: Distribution of this compound in Angelica keiskei
| Plant Part | Concentration (mg/g dry weight) |
| Root | 2.69 ± 0.09[2] |
| Stem | 0.15 ± 0.01 |
| Leaf | 0.08 ± 0.01 |
Extraction and Isolation Protocols
The extraction of this compound from Angelica keiskei typically involves solvent extraction followed by chromatographic purification.
General Solvent Extraction
A common method involves the use of organic solvents to extract chalcones from the plant material.
Experimental Protocol: Solvent Extraction
-
Plant Material Preparation: Air-dry the desired plant part of Angelica keiskei (e.g., roots) and grind it into a fine powder.
-
Extraction: Macerate the powdered plant material with a suitable solvent such as methanol or ethyl acetate at room temperature for a specified period (e.g., 24-48 hours), with occasional shaking. Alternatively, use Soxhlet extraction for a more exhaustive process.
-
Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of varying polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity. This compound is typically enriched in the ethyl acetate fraction.[3][4][5]
Purification by Column Chromatography
The crude extract or the enriched fraction is subjected to column chromatography for the isolation of pure this compound.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., n-hexane).
-
Sample Loading: Dissolve the crude extract or fraction in a minimal amount of the initial mobile phase and load it onto the top of the column.
-
Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding a more polar solvent like ethyl acetate or acetone.[3][5]
-
Fraction Collection: Collect the eluate in fractions and monitor the separation using thin-layer chromatography (TLC).
-
Isolation and Identification: Combine the fractions containing this compound, as identified by TLC, and evaporate the solvent to yield the purified compound. The structure and purity are then confirmed using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.[2][3][5]
References
- 1. Angelica keiskei, an emerging medicinal herb with various bioactive constituents and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound from Angelica keiskei roots induces caspase-dependent apoptotic cell death in HL60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, a class of open-chain flavonoids, are precursors to a wide array of bioactive compounds in plants. Among these, 4-Hydroxyderricin and its related prenylated chalcones, predominantly found in the medicinal plant Angelica keiskei (Ashitaba), have garnered significant attention for their diverse pharmacological activities. These activities include anti-inflammatory, anti-diabetic, anti-cancer, and neuroprotective effects. Understanding the biosynthetic pathway of these valuable compounds is crucial for their sustainable production through metabolic engineering and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core biosynthesis pathway of this compound and related chalcones, detailing the enzymatic steps, presenting available quantitative data, outlining key experimental protocols, and visualizing the involved pathways.
Core Biosynthesis Pathway
The biosynthesis of this compound and related chalcones begins with the general phenylpropanoid pathway, leading to the formation of a chalcone backbone, which is subsequently modified by prenylation and potentially other enzymatic transformations.
Formation of the Chalcone Scaffold
The initial step, common to all flavonoids, is the synthesis of the C15 chalcone skeleton by the enzyme Chalcone Synthase (CHS) . This enzyme catalyzes a polyketide synthase-type reaction involving the condensation of one molecule of a starter CoA-ester, typically p-coumaroyl-CoA , with three molecules of malonyl-CoA .
The biosynthesis of the precursors proceeds as follows:
-
p-Coumaroyl-CoA is derived from the amino acid L-phenylalanine through the action of three enzymes: Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).
-
Malonyl-CoA is produced from the primary metabolite acetyl-CoA by the enzyme Acetyl-CoA Carboxylase (ACC).
The CHS-catalyzed reaction results in the formation of naringenin chalcone (2',4',6',4-tetrahydroxychalcone), the central precursor for a vast number of flavonoids.
Prenylation of the Chalcone Backbone
The defining step in the biosynthesis of this compound and its relatives is the attachment of a prenyl group to the chalcone scaffold. This reaction is catalyzed by a Prenyltransferase (PT) . These enzymes utilize prenyl diphosphate donors, most commonly dimethylallyl pyrophosphate (DMAPP) , which is synthesized through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.
While the specific prenyltransferase from Angelica keiskei responsible for the biosynthesis of this compound has not been definitively characterized, studies on other plant and fungal prenyltransferases provide insights into their function. Plant aromatic prenyltransferases are often membrane-bound proteins and exhibit substrate and regiospecificity.
For the biosynthesis of this compound, a prenyltransferase would catalyze the transfer of a dimethylallyl group to the B-ring of a dihydroxychalcone precursor. The likely precursor to this compound is isoliquiritigenin (2',4',4-trihydroxychalcone), which is formed by CHS using 4-coumaroyl-CoA and three malonyl-CoA molecules, followed by the action of a chalcone reductase (CHR) to prevent immediate cyclization to a flavanone.
The proposed biosynthetic pathway for this compound is as follows:
-
Isoliquiritigenin is synthesized by CHS and potentially CHR.
-
A specific prenyltransferase transfers a dimethylallyl group from DMAPP to the C-3' position of the A-ring of isoliquiritigenin.
-
Subsequent methylation of the 4'-hydroxyl group by an O-methyltransferase (OMT) would yield this compound.
The biosynthesis of the related chalcone, Xanthoangelol , likely follows a similar pathway, but with the attachment of a geranyl group (a C10 isoprenoid derived from geranyl diphosphate, GPP) instead of a dimethylallyl group, and potentially different hydroxylation and methylation patterns.
Quantitative Data
Quantitative data on the specific enzymes involved in this compound biosynthesis is limited. However, kinetic parameters for related flavonoid prenyltransferases have been reported and can serve as a reference.
| Enzyme Class | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source Organism (Enzyme) | Reference |
| Fungal Aromatic Prenyltransferase | Naringenin, DMAPP | 28.6 ± 2.1, 153.2 ± 12.5 | 0.25 ± 0.01 | 8.7 x 103 | Fusarium globosum (FgPT1) | [1] |
| Fungal Aromatic Prenyltransferase | Hesperetin, DMAPP | 45.2 ± 3.5, 153.2 ± 12.5 | 0.21 ± 0.01 | 4.6 x 103 | Fusarium globosum (FgPT1) | [1] |
| Plant Stilbenoid Prenyltransferase | Resveratrol, DMAPP | 26.8 ± 1.5, 23.8 ± 3.4 | 0.012 ± 0.0003 | 448 | Arachis hypogaea (AhR4DT-1) | [2] |
| Plant Stilbenoid Prenyltransferase | Piceatannol, DMAPP | 11.8 ± 1.1, 23.8 ± 3.4 | 0.013 ± 0.0004 | 1102 | Arachis hypogaea (AhR4DT-1) | [2] |
Table 1: Kinetic Parameters of Representative Flavonoid and Stilbenoid Prenyltransferases. Note: These values provide an estimate of the catalytic efficiency of related enzymes. The actual kinetic parameters for the Angelica keiskei prenyltransferase may differ.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway involves a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Identification and Cloning of Biosynthetic Genes
-
Transcriptome Analysis: RNA sequencing of Angelica keiskei tissues known to produce this compound (e.g., roots and stems) can identify candidate genes for CHS, PTs, and OMTs based on sequence homology to known enzymes.
-
Gene Cloning: Candidate genes are amplified by PCR from cDNA and cloned into expression vectors.
Heterologous Expression and Purification of Recombinant Enzymes
-
Expression Systems: Escherichia coli is commonly used for the expression of soluble enzymes like some CHS and OMTs. For membrane-bound PTs, expression in Saccharomyces cerevisiae or insect cell lines is often more successful.
-
Protein Purification: Recombinant proteins are typically expressed with an affinity tag (e.g., His-tag, GST-tag) to facilitate purification using affinity chromatography. The purity of the enzyme is assessed by SDS-PAGE.
In Vitro Enzyme Assays
-
Chalcone Synthase Assay:
-
Reaction Mixture: A typical assay contains the purified CHS enzyme, p-coumaroyl-CoA, and [14C]-malonyl-CoA in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Product Analysis: The reaction is stopped, and the products are extracted with an organic solvent (e.g., ethyl acetate). The radioactive chalcone product is then quantified by liquid scintillation counting after separation by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Prenyltransferase Assay:
-
Reaction Mixture: The assay mixture includes the purified PT (often in the form of microsomal fractions for membrane-bound enzymes), the chalcone substrate (e.g., isoliquiritigenin), the prenyl donor (e.g., DMAPP), and a divalent cation (e.g., Mg2+) in a suitable buffer (e.g., Tris-HCl, pH 7.5).[3]
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C).
-
Product Analysis: The reaction is quenched, and the products are extracted. The prenylated chalcones are identified and quantified by HPLC, LC-MS, and NMR spectroscopy.[3]
-
In Vivo Reconstitution of the Pathway
-
Metabolic Engineering in a Heterologous Host: The genes for the entire proposed pathway (CHS, PT, OMT) can be introduced into a host organism like S. cerevisiae or Nicotiana benthamiana.
-
Feeding Experiments: The engineered host is cultured and may be fed with precursor molecules.
-
Metabolite Analysis: The production of this compound and related chalcones is then analyzed in the cell extracts using LC-MS and NMR to confirm the function of the reconstituted pathway.
Mandatory Visualization
Biosynthesis Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Enzyme Characterization
Caption: Workflow for the characterization of biosynthetic enzymes.
Conclusion
The biosynthesis of this compound and related chalcones is a multi-step enzymatic process that begins with the formation of a chalcone scaffold by chalcone synthase, followed by a key prenylation step catalyzed by a prenyltransferase. While the general pathway is understood, the specific enzymes from Angelica keiskei remain to be fully characterized. The experimental protocols outlined in this guide provide a framework for the identification, cloning, and functional characterization of these enzymes. A deeper understanding of this biosynthetic pathway will pave the way for the biotechnological production of these medicinally important compounds and the engineering of novel chalcone derivatives with enhanced therapeutic properties. Further research focusing on the isolation and characterization of the specific prenyltransferase from Angelica keiskei is a critical next step in advancing this field.
References
- 1. Prenylation of Flavanones by an Aromatic Prenyltransferase from Fusarium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stilbenoid prenyltransferases define key steps in the diversification of peanut phytoalexins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocatalytic access to diverse prenylflavonoids by combining a regiospecific C-prenyltransferase and a stereospecific chalcone isomerase - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of 4-Hydroxyderricin
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxyderricin, a prenylated chalcone primarily isolated from Angelica keiskei, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols and an exploration of its engagement with key signaling pathways are presented to support ongoing and future research and development efforts.
Chemical Structure and Properties
This compound, with the IUPAC name (2E)-1-[2-hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one, is classified as a 3-prenylated chalcone.[1] Its chemical structure is characterized by two aromatic rings linked by an α,β-unsaturated carbonyl system, a methoxy group, and a prenyl group, which contribute to its biological activity.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier/Property | Value | Reference |
| IUPAC Name | (2E)-1-[2-hydroxy-4-methoxy-3-(3-methylbut-2-en-1-yl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one | [1][2][3] |
| CAS Number | 55912-03-3 | [3][4][5][6] |
| Molecular Formula | C21H22O4 | [1][2][3][5] |
| Molecular Weight | 338.4 g/mol | [3][6][7] |
| Canonical SMILES | COC1=CC=C(C(=C1O)CC=C(C)C)C(=O)C=CC2=CC=C(C=C2)O | [3] |
| InChI Key | XDKYBPGIBVMHHB-KPKJPENVSA-N | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 136.0-137.0 °C | [5] |
| Solubility | DMSO: 90 mg/mL | [6] |
| Water: Practically insoluble | [5] | |
| logP (predicted) | 5.4 | [2] |
| pKa (Strongest Acidic) | 7.89 (predicted) | [5] |
Table 3: Spectroscopic Data of this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| ¹H NMR | |||
| 1.60 | s | ||
| 1.71 | s | ||
| 3.31 | d | 7.0 | |
| 3.82 | s | ||
| 5.30 | t | 7.0 | |
| 6.41 | d | 9.0 | |
| 6.79 | d | 8.5 | |
| 7.36 | d | 15.4 | |
| 7.70 | d | 9.4 | |
| 7.72 | d | 15.4 | |
| 13.38 | s | ||
| ¹³C NMR | |||
| 17.8 | |||
| 21.4 | |||
| 25.8 | |||
| 55.7 | |||
| 98.6 | |||
| 107.2 | |||
| 113.8 | |||
| 115.9 | |||
| 122.5 | |||
| 125.9 | |||
| 127.8 | |||
| 130.4 | |||
| 130.9 | |||
| 132.1 | |||
| 143.2 | |||
| 159.9 | |||
| 163.7 | |||
| 164.8 | |||
| 192.1 | |||
| (Solvent: CDCl₃)[4] |
Biological Activities and Signaling Pathways
This compound exhibits a wide range of biological activities, including neuroprotective, anti-cancer, anti-inflammatory, and anti-diabetic effects. These activities are attributed to its interaction with various cellular targets and modulation of key signaling pathways.
Neuroprotective Effects
This compound is a potent and selective inhibitor of monoamine oxidase B (MAO-B) with an IC50 of 3.43 μM, suggesting its potential in the treatment of neurodegenerative diseases.[3][4][6]
Diagram 1: MAO-B Inhibition Workflow
Caption: Workflow of MAO-B inhibition by this compound.
Anti-Cancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines, including leukemia (HL60), melanoma (CRL1579), lung (A549), and stomach (AZ521) cancer cells.[8] Its anti-cancer mechanism involves the induction of apoptosis and cell cycle arrest through the modulation of the PI3K/AKT/mTOR pathway.[6]
Diagram 2: PI3K/AKT/mTOR Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.
Anti-Diabetic and Metabolic Effects
This compound has been shown to suppress the differentiation of preadipocytes to adipocytes and stimulate glucose uptake in skeletal muscle cells.[9][10] These effects are mediated through the activation of the AMP-activated protein kinase (AMPK) and mitogen-activated protein kinase (MAPK) pathways.[10]
Diagram 3: AMPK and MAPK Signaling Activation
Caption: Activation of AMPK and MAPK pathways by this compound.
Experimental Protocols
This section provides an overview of the methodologies used in key studies to evaluate the biological activities of this compound.
Monoamine Oxidase B (MAO-B) Inhibition Assay
-
Source: Kim JH, et al. (2013). Biomol Ther (Seoul).
-
Enzyme: Human recombinant MAO-B.
-
Substrate: Benzylamine.
-
Method: The activity of MAO-B is determined by measuring the production of hydrogen peroxide using a fluorometric assay with Amplex Red reagent.
-
Procedure:
-
This compound (at various concentrations) is pre-incubated with the MAO-B enzyme in a potassium phosphate buffer.
-
The reaction is initiated by the addition of the substrate, benzylamine, and Amplex Red reagent/horseradish peroxidase solution.
-
The fluorescence is measured at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
The IC50 value is calculated from the dose-response curve.
-
Cell Viability and Apoptosis Assays
-
Source: Akihisa T, et al. (2011). J Oleo Sci.
-
Cell Line: HL60 (human promyelocytic leukemia cells).
-
Method:
-
MTT Assay for Cell Viability: Cells are treated with varying concentrations of this compound for a specified period. MTT solution is added, and the resulting formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm.
-
Annexin V-FITC/PI Staining for Apoptosis: Treated cells are stained with Annexin V-FITC and propidium iodide (PI). The percentage of apoptotic cells (Annexin V-positive, PI-negative) is determined by flow cytometry.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Source: Gao X, et al. (2021). Foods.
-
Cell Line: Hepatocellular carcinoma cells.
-
Method:
-
Cells are treated with this compound.
-
Total protein is extracted, and protein concentration is determined using a BCA assay.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against proteins of the PI3K/AKT/mTOR pathway (e.g., p-PI3K, p-AKT, p-mTOR).
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Diagram 4: General Western Blot Workflow
Caption: A generalized workflow for Western Blot analysis.
Conclusion
This compound is a promising natural compound with a well-defined chemical structure and a broad spectrum of biological activities. Its ability to modulate key signaling pathways, such as MAO-B, PI3K/AKT/mTOR, AMPK, and MAPK, underscores its therapeutic potential in various diseases, including neurodegenerative disorders, cancer, and metabolic syndromes. The detailed information and experimental protocols provided in this guide are intended to facilitate further research and development of this compound as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C21H22O4 | CID 6438503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Showing Compound this compound (FDB001598) - FooDB [foodb.ca]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound from Angelica keiskei roots induces caspase-dependent apoptotic cell death in HL60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, 55912-03-3 [perflavory.com]
- 10. This compound and xanthoangelol from Ashitaba (Angelica keiskei) suppress differentiation of preadiopocytes to adipocytes via AMPK and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of 4-Hydroxyderricin from Ashitaba: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxyderricin, a prominent chalcone isolated from the medicinal plant Angelica keiskei (ashitaba), has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its anti-inflammatory, anticancer, antidiabetic, antimicrobial, neuroprotective, and dermatological effects. This document details the molecular mechanisms of action, summarizing key quantitative data and providing in-depth experimental protocols for the assays cited. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the compound's biological interactions.
Introduction
This compound is a prenylated chalcone, a class of compounds known for their wide range of biological activities.[1] Found in the yellow sap of ashitaba, this compound has been the subject of numerous studies investigating its therapeutic potential.[2] Its chemical structure, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, contributes to its ability to interact with various biological targets. This guide aims to consolidate the current knowledge on this compound, providing a valuable resource for researchers and professionals in the field of drug discovery and development.
Quantitative Pharmacological Data
The biological effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key inhibitory concentrations (IC50) and other quantitative measures of its activity.
Table 1: Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay | IC50 Value | Citation(s) |
| HL60 | Human Leukemia | Cytotoxicity | 5.5 µM | [3] |
| CRL1579 | Human Melanoma | Cytotoxicity | 4.8 µM | [3] |
| A549 | Human Lung Carcinoma | Cytotoxicity | 10.2 µM | [3] |
| AZ521 | Human Stomach Cancer | Cytotoxicity | 4.2 µM | [3] |
| HepG2 | Human Hepatocellular Carcinoma | CCK-8 | > 40 µM (at 24h) | [4] |
| Huh7 | Human Hepatocellular Carcinoma | CCK-8 | > 40 µM (at 24h) | [4] |
Table 2: Enzyme Inhibitory Activity of this compound
| Enzyme | Source | Assay | IC50 Value | Citation(s) |
| DNA Topoisomerase II | Human | Relaxation Assay | 21.9 µM | [3] |
| Monoamine Oxidase-B (MAO-B) | - | - | 3.43 µM | [1] |
| Dipeptidyl Peptidase-IV (DPP-IV) | - | In vitro | 81.44 µM | [5] |
| Mushroom Tyrosinase | Mushroom | Enzymatic | Significant Inhibition | [2] |
Table 3: Anti-inflammatory and Anti-allergic Activity of this compound
| Cell Line | Activity | Measurement | Concentration | Effect | Citation(s) |
| RAW264.7 | Anti-inflammatory | Nitric Oxide (NO) Production | 10 µM | Marked Reduction | [6] |
| RBL-2H3 | Anti-allergic | β-HEX Release | 5 µM | Down-regulation | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.
Anticancer Activity Assays
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Plate cancer cells (e.g., HL60, HepG2) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well and incubate for 2-4 hours.
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Figure 1: Workflow for Cell Viability Assay.
This method is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
-
Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[1][8]
-
Cell Fixation and Permeabilization: Fix cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
TdT Enzyme Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP).
-
Antibody Staining: Add an antibody conjugate (e.g., anti-BrdU-FITC) that recognizes the incorporated labeled dUTPs.
-
Counterstaining: Counterstain the nuclei with a DNA dye such as DAPI or PI.
-
Visualization: Analyze the cells using fluorescence microscopy or flow cytometry.
This technique is used to detect the cleavage of caspases, which are key executioners of apoptosis.[3][9]
-
Protein Extraction: Lyse this compound-treated and control cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for pro-caspases and cleaved caspases (e.g., caspase-3, -8, -9).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Anti-inflammatory Activity Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.[10][11]
-
Cell Seeding: Plate RAW264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.
Anti-allergic Activity Assay
This assay measures the release of β-hexosaminidase, a marker of mast cell degranulation, which is a key event in allergic reactions.[12][13]
-
Cell Seeding and Sensitization: Seed RBL-2H3 cells in a 24-well plate and sensitize them overnight with anti-DNP IgE.
-
Washing: Wash the cells to remove unbound IgE.
-
Compound Treatment: Treat the cells with this compound or a control.
-
Antigen Stimulation: Stimulate the cells with DNP-BSA to induce degranulation.
-
Supernatant and Lysate Collection: Collect the supernatant and lyse the remaining cells to measure the total β-hexosaminidase content.
-
Enzymatic Reaction: Incubate the supernatant and lysate with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Absorbance Measurement: Stop the reaction and measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release.
Enzyme Inhibition Assays
This assay is used to evaluate the skin-whitening potential of this compound by measuring its ability to inhibit tyrosinase, a key enzyme in melanin synthesis.[14][15]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, L-tyrosine (substrate), and various concentrations of this compound.
-
Enzyme Addition: Add mushroom tyrosinase solution to initiate the reaction.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C).
-
Absorbance Measurement: Measure the formation of dopachrome by monitoring the absorbance at a specific wavelength (e.g., 475-492 nm) over time.
-
Data Analysis: Calculate the percentage of tyrosinase inhibition and determine the IC50 value.
Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[4][16] In hepatocellular carcinoma cells, this compound has been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest.[4] It achieves this by down-regulating the phosphorylation of key components including PI3K, AKT, and mTOR.[4]
References
- 1. assaygenie.com [assaygenie.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2.8. β-Hexosaminidase Secretion Assay [bio-protocol.org]
- 13. RBL assay - Good Biomarker Sciences [gbsleiden.com]
- 14. Tyrosinase inhibition assay [bio-protocol.org]
- 15. 3.4.3. Tyrosinase Inhibition Assay [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
4-Hydroxyderricin: A Deep Dive into its Anticancer Mechanism of Action
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
4-Hydroxyderricin, a natural chalcone isolated from Angelica keiskei, has emerged as a promising candidate in oncology research, demonstrating significant anti-tumor activities across a range of cancer cell lines. This technical guide synthesizes the current understanding of this compound's mechanism of action in cancer cells. It provides a comprehensive overview of its effects on key signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways, its role in inducing apoptosis and cell cycle arrest, and its inhibitory action on crucial enzymes like Topoisomerase II. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, structured quantitative data, and visual representations of the molecular pathways involved.
Introduction
The search for novel, effective, and less toxic cancer therapeutics has led to the exploration of natural compounds with potent anti-proliferative properties. This compound, a prenylated chalcone, has garnered considerable attention for its cytotoxic effects against various cancer cell types. This whitepaper will provide an in-depth analysis of the molecular mechanisms underpinning its anticancer activity, focusing on the signaling cascades it modulates and the cellular processes it disrupts.
Cytotoxic Activity of this compound
This compound exhibits potent cytotoxic activity against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined in several studies. A summary of these findings is presented in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL60 | Leukemia | 5.5 | [1][2] |
| CRL1579 | Melanoma | 4.8 | [1][2] |
| A549 | Lung Cancer | 10.2 | [1][2] |
| AZ521 | Stomach Cancer | 4.2 | [1][2] |
| HepG2 | Hepatocellular Carcinoma | Varies with time (e.g., ~25 µM at 48h) | [3][4] |
| Huh7 | Hepatocellular Carcinoma | Varies with time (e.g., ~20 µM at 48h) | [3][4] |
Table 1: IC50 values of this compound in various cancer cell lines.
Core Mechanisms of Action
The anticancer effects of this compound are attributed to its ability to interfere with multiple critical cellular processes, primarily through the induction of apoptosis and cell cycle arrest, mediated by the modulation of key signaling pathways.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is achieved through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[1][2]
-
Mitochondrial Pathway: In hepatocellular carcinoma cells, this compound treatment leads to an increased expression of pro-apoptotic proteins such as Bax and Cytochrome c, and a decreased expression of the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of Cytochrome c and the subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.[3]
-
Death Receptor Pathway: Studies in HL60 leukemia cells have shown that this compound treatment results in the cleavage and activation of caspase-8, a key initiator caspase in the death receptor pathway.[1][2]
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, thereby inhibiting cancer cell proliferation. The specific phase of arrest can be cell-type dependent.[3]
-
In HepG2 hepatocellular carcinoma cells, this compound treatment leads to G2/M phase arrest, which is associated with the downregulation of cyclin B1 and CDK1/CDC2 proteins.[3][5]
-
In Huh7 hepatocellular carcinoma cells, it induces G0/G1 phase arrest through the downregulation of cyclin D1 and CDK4.[3][5]
Inhibition of Topoisomerase II
Another significant mechanism of action of this compound is its ability to inhibit human DNA topoisomerase II (Topo II) with an IC50 of 21.9 µM.[1][2][6] Topo II is a crucial enzyme involved in DNA replication, transcription, and chromosome segregation. Its inhibition by this compound leads to DNA damage and ultimately triggers apoptotic cell death.[1][2]
Modulation of Key Signaling Pathways
The induction of apoptosis and cell cycle arrest by this compound is a consequence of its ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer.
PI3K/AKT/mTOR Pathway
A primary target of this compound in cancer cells is the PI3K/AKT/mTOR signaling pathway, which plays a central role in cell growth, proliferation, and survival.[3][5][7][8] this compound treatment has been shown to down-regulate the protein expression of PI3K, as well as the phosphorylated forms of PI3K, AKT, and mTOR in hepatocellular carcinoma cells.[3][4][5] The inhibition of this pathway is a key mechanism through which this compound exerts its anti-proliferative effects.[3][7] Co-treatment with a PI3K inhibitor (LY294002) enhances the pro-apoptotic and cell cycle arrest effects of this compound, further confirming the importance of this pathway.[3][5] In melanoma, this compound has also been shown to target PI3-K.[8]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. While less extensively studied than the PI3K/AKT pathway in the context of this compound, there is evidence to suggest its involvement. For instance, in melanoma cells, this compound has been found to suppress melanomagenesis by targeting BRAF, a key component of the MAPK pathway.[8]
STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a critical role in tumor cell survival and proliferation.[9] Xanthoangelol, a compound structurally related to this compound and also isolated from Angelica keiskei, has been shown to inhibit the phosphorylation of STAT3 in the differentiation process of M2 macrophages, suggesting a potential mechanism for the anti-tumor and anti-metastatic actions of these chalcones.[10] This suggests that this compound may also exert its anticancer effects through the inhibition of the STAT3 signaling pathway.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.
Cell Viability Assay (CCK-8)
-
Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample. It utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Seed cancer cells (e.g., HepG2, Huh7) in a 96-well plate at a density of 5x10^3 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24 or 48 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.
-
Apoptosis Analysis by Flow Cytometry
-
Principle: This method uses Annexin V and Propidium Iodide (PI) staining to differentiate between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, such as late apoptotic and necrotic cells.
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Cell Cycle Analysis by Flow Cytometry
-
Principle: This technique measures the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M). Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI).
-
Protocol:
-
Treat cells with this compound.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells with PBS and treat with RNase A to remove RNA.
-
Stain the cells with PI.
-
Analyze the DNA content by flow cytometry.
-
Western Blotting
-
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
-
Protocol:
-
Lyse treated and untreated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, Caspase-3, p-AKT, AKT, etc.).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this whitepaper.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. This compound from Angelica keiskei roots induces caspase-dependent apoptotic cell death in HL60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Promotes Apoptosis and Cell Cycle Arrest through Regulating PI3K/AKT/mTOR Pathway in Hepatocellular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Promotes Apoptosis and Cell Cycle Arrest through Regulating PI3K/AKT/mTOR Pathway in Hepatocellular Cells | MDPI [mdpi.com]
- 6. A Review of Natural and Synthetic Chalcones as Anticancer Agents Targeting Topoisomerase Enzymes [mdpi.com]
- 7. This compound Promotes Apoptosis and Cell Cycle Arrest through Regulating PI3K/AKT/mTOR Pathway in Hepatocellular Cells - ProQuest [proquest.com]
- 8. The Ashitaba (Angelica keiskei) chalcones this compound and xanthoangelol suppress melanomagenesis by targeting BRAF and PI3-K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor and antimetastatic actions of xanthoangelol and this compound isolated from Angelica keiskei roots through the inhibited activation and differentiation of M2 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biological Activity Screening of 4-Hydroxyderricin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxyderricin, a prenylated chalcone primarily isolated from Angelica keiskei, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key assays are presented, alongside a quantitative summary of its biological potency. Furthermore, this guide illustrates the molecular mechanisms of action through detailed signaling pathway and experimental workflow diagrams, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
This compound is a natural chalcone that has demonstrated a broad spectrum of biological activities, positioning it as a promising candidate for further preclinical and clinical investigation.[1] Its potential therapeutic applications span across oncology, immunology, and infectious diseases. This document serves as an in-depth technical resource, consolidating the current understanding of this compound's preliminary bioactivity profile and providing standardized methodologies for its continued evaluation.
Quantitative Biological Activity Data
The biological activity of this compound has been quantified across various experimental models. The following tables summarize the key inhibitory concentrations (IC50) for its cytotoxic effects and minimum inhibitory concentrations (MIC) for its antimicrobial activities.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Human Promyelocytic Leukemia | 5.5 | [2] |
| CRL-1579 | Human Melanoma | 4.8 | [2] |
| A549 | Human Lung Carcinoma | 10.2 | [2] |
| AZ521 | Human Stomach Adenocarcinoma | 4.2 | [2] |
| HepG2 | Human Hepatocellular Carcinoma | >40 (after 24h) | [1] |
| Huh7 | Human Hepatocellular Carcinoma | >40 (after 24h) | [1] |
Table 2: Antimicrobial Activity of this compound
| Microorganism | Type | MIC (mg/L) | Reference |
| Paenibacillus larvae | Gram-positive bacterium | - | [1] |
| Melissococcus plutonius | Gram-positive bacterium | 3.125 | [1] |
| Staphylococcus aureus | Gram-positive bacterium | - | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. This section provides step-by-step protocols for key in vitro assays used to evaluate the biological activity of this compound.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 105 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Remove the medium and treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24 or 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).
Anti-inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay measures the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 2 x 105 cells/well and incubate for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in the samples.
Antimicrobial Susceptibility: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.[3][4]
Protocol:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 105 CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
To elucidate the molecular mechanisms underlying the biological activities of this compound, it is essential to visualize the involved signaling pathways and experimental workflows.
PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound
This compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[5]
References
- 1. This compound Promotes Apoptosis and Cell Cycle Arrest through Regulating PI3K/AKT/mTOR Pathway in Hepatocellular Cells [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
4-Hydroxyderricin: A Selective MAO-B Inhibitor for Neuroprotective Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of monoamine neurotransmitters, and its dysregulation has been implicated in the pathophysiology of several neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease. The selective inhibition of MAO-B is a well-established therapeutic strategy to increase dopamine levels in the brain and mitigate oxidative stress. 4-Hydroxyderricin, a prenylated chalcone isolated from Angelica keiskei Koidzumi, has emerged as a potent and selective inhibitor of MAO-B, demonstrating significant potential for the development of novel neuroprotective agents.[1][2][3] This technical guide provides a comprehensive overview of this compound as a selective MAO-B inhibitor, including its inhibitory activity, experimental protocols for its assessment, and the underlying signaling pathways.
Quantitative Analysis of Inhibitory Potency
The inhibitory activity of this compound against both MAO-A and MAO-B has been quantified, revealing a strong selectivity for the MAO-B isoform. For comparative purposes, the IC50 values of this compound are presented alongside those of well-established MAO inhibitors.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |
| This compound | 3520 | 3.43 | ~1026 | [4] |
| Selegiline (Deprenyl) | 23 | 0.051 | ~451 | [2] |
| Rasagiline | 0.412 | 0.0044 | ~93.6 | [1] |
| Safinamide | 580 | 0.098 | ~5918 | [3][5] |
| Moclobemide | 6.1 | >1000 | MAO-A Selective | [1][6] |
| Clorgyline | 0.0012 | 1.9 | MAO-A Selective | [7] |
Experimental Protocols
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
The following protocol is based on the method used to determine the MAO inhibitory activity of this compound.[4]
1. Enzyme and Substrate Preparation:
-
MAO-A Enzyme Source: Rat brain mitochondria.
-
MAO-A Substrate: 5-Hydroxytryptamine (serotonin).
-
MAO-B Enzyme Source: Rat brain mitochondria.
-
MAO-B Substrate: Benzylamine.[4]
2. Assay Procedure:
-
A reaction mixture is prepared containing the enzyme source in a suitable buffer (e.g., 10 mM phosphate-buffered saline, pH 7.1).
-
The test compound (this compound or other inhibitors) is added to the reaction mixture at various concentrations.
-
The mixture is pre-incubated at 37°C for a defined period (e.g., 15 minutes).
-
The reaction is initiated by the addition of the respective substrate (serotonin for MAO-A, benzylamine for MAO-B).
-
The reaction is allowed to proceed at 37°C for a specific duration (e.g., 90 minutes).
-
The reaction is terminated by the addition of an acid solution (e.g., 60% perchloric acid).[4]
3. Detection and Analysis:
-
The product of the enzymatic reaction is quantified. For the assay with benzylamine as the substrate for MAO-B, the resulting benzaldehyde can be measured spectrophotometrically.
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Alternative Method: Fluorometric MAO-B Inhibition Assay
Fluorometric assays offer a high-throughput and sensitive alternative for screening MAO-B inhibitors. These assays typically measure the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed reaction.
1. Principle:
-
MAO-B catalyzes the oxidation of a substrate (e.g., tyramine), producing an aldehyde, ammonia, and H₂O₂.
-
In the presence of a peroxidase and a suitable probe (e.g., Amplex Red or GenieRed Probe), H₂O₂ reacts to produce a fluorescent product.
-
The increase in fluorescence is proportional to the MAO-B activity.
2. General Protocol (based on commercial kits):
-
Prepare a reaction mixture containing MAO-B assay buffer, the fluorescent probe, and a developer/peroxidase.
-
Add the test inhibitor at various concentrations to the wells of a microplate.
-
Add the MAO-B enzyme solution to each well and incubate for a short period (e.g., 10 minutes at 37°C).
-
Initiate the reaction by adding the MAO-B substrate solution.
-
Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) at 37°C.
-
Calculate the rate of the reaction and determine the percentage of inhibition and IC50 values as described above.
Signaling Pathways and Mechanisms of Action
MAO-B in Dopamine Metabolism and Oxidative Stress
MAO-B plays a crucial role in the degradation of dopamine in the brain. This process, while essential for neurotransmitter homeostasis, also generates reactive oxygen species (ROS), contributing to oxidative stress, a key factor in neurodegeneration.
Caption: MAO-B metabolizes dopamine, producing neurotoxic byproducts that lead to oxidative stress.
Neuroprotective Pathway of this compound: Inhibition of Microglial Activation and HMGB1 Signaling
Recent studies have elucidated a neuroprotective mechanism of this compound that extends beyond its direct MAO-B inhibition. It has been shown to attenuate neuroinflammation by suppressing microglial activation and inhibiting the pro-inflammatory signaling cascade mediated by High Mobility Group Box 1 (HMGB1).
Caption: this compound inhibits the HMGB1-mediated pro-inflammatory cascade in microglia.
Experimental Workflow for MAO-B Inhibitor Screening
A typical workflow for the screening and characterization of novel MAO-B inhibitors, such as this compound, involves a series of in vitro and cell-based assays.
Caption: A generalized workflow for the discovery and characterization of selective MAO-B inhibitors.
Conclusion
This compound has demonstrated compelling characteristics as a selective and potent MAO-B inhibitor. Its ability to not only modulate dopamine metabolism but also to exert neuroprotective effects through the suppression of neuroinflammation highlights its multifaceted therapeutic potential. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic applications of this compound and other novel MAO-B inhibitors for the treatment of neurodegenerative diseases. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Xanthoangelol and this compound Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. apexbt.com [apexbt.com]
The Discovery and Bioactivity of 4-Hydroxyderricin from Angelica keiskei Root: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxyderricin, a prominent chalcone isolated from the roots of Angelica keiskei, has garnered significant scientific attention for its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of this compound. It details the experimental methodologies for its extraction and quantification, summarizes key quantitative data on its bioactivities, and visualizes the intricate signaling pathways through which it exerts its effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Angelica keiskei Koidzumi, commonly known as "Ashitaba," is a perennial plant in the Apiaceae family, traditionally used in East Asian medicine. Its roots are a rich source of various bioactive compounds, among which the prenylated chalcone this compound has emerged as a molecule of significant interest. Initial investigations into the phytochemical composition of Angelica keiskei identified this compound as a major constituent, particularly abundant in the root extract. Subsequent studies have unveiled its potential therapeutic applications, ranging from skincare to oncology. This guide will delve into the technical aspects of this compound research, providing a foundation for further investigation and development.
Distribution and Quantification in Angelica keiskei
High-performance liquid chromatography (HPLC) analysis has revealed that this compound is present in various parts of the Angelica keiskei plant, including the roots, stems, and leaves. However, the concentration is highest in the roots. Quantitative analysis has determined the content of this compound in the dried root to be 2.69 ± 0.09 mg/g[1][2][3][4].
Table 1: Concentration of this compound in Angelica keiskei
| Plant Part | Concentration (mg/g dry weight) |
| Root | 2.69 ± 0.09 |
| Stem | Lower than root (exact value not specified) |
| Leaves | Lower than root (exact value not specified) |
Experimental Protocols
Isolation of this compound from Angelica keiskei Root Sap
A detailed method for the isolation of this compound from the sap of Angelica keiskei has been reported and is summarized below[5][6].
3.1.1. Extraction
-
The dried sap of Angelica keiskei is subjected to liquid-liquid extraction using solvents of varying polarity.
-
The sap is sequentially partitioned with n-hexane, ethyl acetate, and a mixture of ethanol-water (7:3 v/v).
-
The majority of this compound is found in the ethyl acetate fraction.
3.1.2. Column Chromatography
-
The concentrated ethyl acetate fraction is subjected to column chromatography for further purification.
-
Stationary Phase: Kieselgel 60 (Merck).
-
Column Dimensions: 2.0 cm x 45 cm.
-
Mobile Phase: A gradient elution system of n-hexane and acetone (from 100:0 to 0:100 v/v).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound are pooled and concentrated.
-
A second column chromatography step may be necessary to achieve high purity.
Isolation workflow for this compound.
HPLC Quantification of this compound
A reported HPLC method for the quantification of this compound is as follows[6]:
-
Instrument: Aquity™ Ultra Performance LC
-
Column: RP18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase:
-
A: Water with 0.1% formic acid (v/v)
-
B: Methanol
-
Gradient: 70:30 to 40:60 (A:B)
-
-
Flow Rate: 0.2 mL/minute
-
Detection: UV spectrophotometry at 364 nm
-
Retention Time: Approximately 5.36 minutes
Biological Activities and Quantitative Data
This compound exhibits a wide range of biological activities. The following tables summarize the key quantitative findings from various studies.
Table 2: Anti-proliferative and Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HL-60 | Leukemia | 5.5 | [1] |
| CRL-1579 | Melanoma | 4.8 | [1] |
| A549 | Lung | 10.2 | [1] |
| AZ521 | Stomach | 4.2 | [1] |
Table 3: Enzyme Inhibitory Activity of this compound
| Enzyme | Biological Relevance | IC₅₀ (µM) | Reference |
| DNA Topoisomerase II | Cancer | 21.9 | [1] |
| Dipeptidyl peptidase-IV (DPP-IV) | Diabetes | 81.44 | [5][6] |
| Alpha-glucosidase | Diabetes | 33.76 | [5] |
| Mushroom Tyrosinase | Skin Pigmentation | Significant Inhibition | [3][4] |
Table 4: Other Notable Biological Activities of this compound
| Activity | Cell Line/Model | Key Findings | Reference |
| Anti-inflammatory | RAW264.7 cells | Decreased production of NO induced by LPS. | [3][4] |
| Anti-allergic | RBL-2H3 cells | Reduced degranulation rate and β-HEX release at 5 µM. | [3][4] |
| Prevention of Muscle Atrophy | C2C12 myotubes | Prevented dexamethasone-induced protein degradation. | [7] |
Signaling Pathways of this compound
Induction of Caspase-Dependent Apoptosis in Cancer Cells
This compound has been shown to induce apoptosis in cancer cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. In HL-60 leukemia cells, it leads to the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3)[1]. Further studies in hepatocellular carcinoma cells have elucidated the involvement of the PI3K/Akt/mTOR pathway in regulating the mitochondrial apoptotic cascade[8].
Apoptosis induction by this compound.
Inhibition of Dexamethasone-Induced Muscle Atrophy
This compound prevents muscle atrophy by interfering with the glucocorticoid signaling pathway. It acts as an antagonist to the glucocorticoid receptor (GR), preventing its translocation to the nucleus and subsequent transcription of atrophy-related genes. Additionally, it suppresses the phosphorylation of p38 MAPK and FoxO3a, which are key regulators of the ubiquitin ligases MuRF-1 and Cbl-b, involved in protein degradation[7].
Inhibition of muscle atrophy by this compound.
Inhibition of DNA Topoisomerase II
This compound acts as a DNA topoisomerase II (Topo II) inhibitor[1]. Topo II is a crucial enzyme for DNA replication and cell division. Inhibitors of Topo II, often referred to as "poisons," work by stabilizing the transient covalent complex formed between Topo II and DNA. This prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately triggering apoptosis.
Mechanism of DNA Topoisomerase II inhibition.
Conclusion
This compound, a major chalcone from Angelica keiskei root, has demonstrated a remarkable spectrum of biological activities with significant therapeutic potential. This guide has provided a comprehensive overview of the current knowledge on this compound, including its isolation, quantification, and mechanisms of action. The detailed experimental protocols and summarized quantitative data offer a valuable resource for researchers. The visualization of its signaling pathways provides a deeper understanding of its cellular effects. Further research is warranted to fully explore the clinical applications of this compound in areas such as oncology, metabolic disorders, and dermatology.
References
- 1. This compound from Angelica keiskei roots induces caspase-dependent apoptotic cell death in HL60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound from Angelica keiskei: Analysis, Preparation, and Multiple Skin Care Effects | Bentham Science [eurekaselect.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound and xanthoangelol isolated from Angelica keiskei prevent dexamethasone-induced muscle loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
4-Hydroxyderricin: A Comprehensive Technical Review of its Diverse Pharmacological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyderricin is a prominent prenylated chalcone, a class of natural phenolic compounds, primarily isolated from the roots and stems of Angelica keiskei, commonly known as Ashitaba.[1] This comprehensive technical guide delves into the multifaceted pharmacological activities of this compound, presenting a consolidated overview of its therapeutic potential. The following sections will explore its anticancer, anti-inflammatory, antioxidant, anti-diabetic, anti-allergic, and antibacterial properties, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects across a range of human cancer cell lines. Its anticancer activity is primarily mediated through the induction of apoptosis and cell cycle arrest, involving the modulation of key signaling pathways.
Quantitative Data: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| HL60 | Human Leukemia | 5.5 | [2][3] |
| CRL1579 | Melanoma | 4.8 | [2][3] |
| A549 | Lung Cancer | 10.2 | [2][3] |
| AZ521 | Stomach Cancer | 4.2 | [2][3] |
| HepG2 | Hepatocellular Carcinoma | ~40 (after 24h) | [4] |
| Huh7 | Hepatocellular Carcinoma | ~40 (after 24h) | [4] |
Mechanisms of Anticancer Action
1. Induction of Apoptosis:
This compound induces caspase-dependent apoptosis. In HL60 leukemia cells, treatment with this compound led to a marked reduction in the levels of procaspases-3, -8, and -9, with a corresponding increase in their cleaved, active forms.[2][3] This suggests the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[2] Furthermore, it has been shown to inhibit human DNA topoisomerase II with an IC50 value of 21.9 µM, which may contribute to its apoptotic effects.[2][3]
2. Cell Cycle Arrest:
In hepatocellular carcinoma cells (HepG2 and Huh7), this compound has been observed to induce cell cycle arrest.[5] This is accompanied by a decrease in the expression of proteins related to cell cycle progression.[5]
3. Modulation of Signaling Pathways:
The anticancer effects of this compound are linked to its ability to modulate critical signaling pathways involved in cell survival and proliferation.
-
PI3K/AKT/mTOR Pathway: In hepatocellular carcinoma cells, this compound down-regulates the expression of PI3K, p-PI3K, p-AKT, and p-mTOR proteins.[4][5] The use of a PI3K inhibitor (LY294002) enhanced the pro-apoptotic and cell cycle arrest effects of this compound, confirming the role of this pathway.[4][5]
-
BRAF/MEK/ERK and PI3K/AKT Pathways in Melanoma: this compound has been found to suppress melanoma development by directly targeting both BRAFV600E and PI3K, leading to the blockage of downstream signaling.[6] This results in G1 phase cell-cycle arrest and apoptosis in melanoma cells.[6]
Experimental Protocols
Cell Viability Assay (MTT or CCK-8):
-
Cell Seeding: Cancer cells (e.g., HepG2, Huh7) are seeded in 96-well plates at a specific density (e.g., 2 x 10^4 cells/well) and allowed to adhere overnight.[7]
-
Treatment: Cells are treated with various concentrations of this compound (e.g., 0, 5, 10, 20, 30, 40, 50, 80, and 100 µM) for 24 or 48 hours.[4]
-
Reagent Addition: After the incubation period, a solution like MTT or CCK-8 is added to each well.
-
Incubation: The plates are incubated for a specified time (e.g., 1-4 hours) to allow for the conversion of the reagent by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[7][8]
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Cells are treated with this compound at a predetermined concentration.
-
Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin.[9]
-
Washing: The collected cells are washed twice with phosphate-buffered saline (PBS).[10]
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FLUOS and propidium iodide according to the manufacturer's protocol.[10]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
Signaling Pathway Diagrams
Caption: this compound inhibits the PI3K/AKT/mTOR pathway, leading to apoptosis and cell cycle arrest.
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators.
Quantitative Data: Anti-inflammatory Effects
| Cell Line | Mediator | Inhibition | Concentration | Reference |
| RAW264.7 | Nitric Oxide (NO) | Marked Reduction | 10 µM | [11][12] |
| RAW264.7 | TNF-α | Inhibition | - | [11][12] |
| RAW264.7 | iNOS Expression | Inhibition | - | [11][12] |
| RAW264.7 | COX-2 Expression | Inhibition | - | [11][12] |
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of this compound are attributed to its modulation of the NF-κB and AP-1 signaling pathways. In LPS-stimulated RAW264 macrophages, this compound suppressed the activation of activator protein-1 (AP-1) and reduced the phosphorylation of the p65 subunit of NF-κB at serine 536.[11][12] This leads to the downregulation of pro-inflammatory enzymes like iNOS and COX-2, and cytokines such as TNF-α.[11][12]
Experimental Protocols
Nitric Oxide (NO) Production Assay (Griess Assay):
-
Cell Culture and Treatment: RAW264.7 macrophages are cultured and stimulated with lipopolysaccharide (LPS) in the presence or absence of this compound.
-
Supernatant Collection: After a 24-hour incubation, the cell culture supernatant is collected.
-
Griess Reaction: An equal volume of Griess reagent is added to the supernatant.
-
Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.
Signaling Pathway Diagram
Caption: this compound inhibits the NF-κB pathway, reducing pro-inflammatory gene expression.
Antioxidant Activity
This compound possesses antioxidant properties, contributing to its overall therapeutic potential. While specific IC50 values for DPPH and ABTS assays for this compound were not detailed in the provided search results, chalcones, in general, are known for their antioxidant and free-radical scavenging activities.[13][14]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Reaction Mixture: A solution of this compound at various concentrations is mixed with a methanolic solution of DPPH.[15]
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[15]
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm.[15][16]
-
Scavenging Activity Calculation: The percentage of DPPH radical scavenging is calculated by comparing the absorbance of the sample to that of a control.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
-
ABTS Radical Cation Generation: The ABTS radical cation (ABTS•+) is produced by reacting ABTS stock solution with potassium persulfate.[15]
-
Reaction Mixture: The ABTS•+ solution is diluted with a buffer to a specific absorbance, and then mixed with the this compound solution at different concentrations.
-
Absorbance Measurement: The absorbance is measured at 734 nm after a certain incubation time.[15]
-
Scavenging Activity Calculation: The percentage of ABTS•+ scavenging is determined by comparing the absorbance of the sample to a control.
Other Pharmacological Activities
Anti-diabetic and Anti-obesity Effects
This compound has shown potential in managing metabolic disorders. It suppresses the differentiation of preadipocytes to adipocytes by down-regulating adipocyte-specific transcription factors like C/EBP-β, C/EBP-α, and PPAR-γ.[17] This effect is mediated through the activation of the AMPK and MAPK pathways.[17] Additionally, this compound promotes glucose uptake in skeletal muscle cells by inducing GLUT4 translocation via the LKB1/AMPK signaling pathway, which can help in preventing postprandial hyperglycemia.[18] It has also been shown to inhibit dipeptidyl peptidase-IV (DPP-IV) with an IC50 of 81.44 µM.[19]
Anti-allergic Activity
At a concentration of 5 µM, this compound effectively reduces the degranulation rate and down-regulates the release of β-hexosaminidase in RBL-2H3 cells, indicating its anti-allergic potential.[20]
Antibacterial Activity
This compound exhibits antibacterial activity, particularly against Gram-positive pathogenic bacteria.[21][22]
Monoamine Oxidase (MAO) Inhibition
This compound is a potent and selective inhibitor of MAO-B with an IC50 value of 3.43 µM, suggesting its potential application in neurological disorders.[23]
Conclusion
This compound, a natural chalcone from Angelica keiskei, exhibits a remarkable spectrum of pharmacological activities. Its potent anticancer effects, mediated through the induction of apoptosis and cell cycle arrest via modulation of key signaling pathways like PI3K/AKT/mTOR, are particularly noteworthy. Furthermore, its significant anti-inflammatory, antioxidant, anti-diabetic, anti-allergic, and antibacterial properties underscore its potential as a lead compound for the development of novel therapeutics for a variety of diseases. The detailed experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this promising natural product. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety in various disease models.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. This compound from Angelica keiskei roots induces caspase-dependent apoptotic cell death in HL60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. This compound Promotes Apoptosis and Cell Cycle Arrest through Regulating PI3K/AKT/mTOR Pathway in Hepatocellular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Ashitaba (Angelica keiskei) Chalcones this compound and Xanthoangelol Suppress Melanomagenesis By Targeting BRAF and PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antithrombotic and Anti-Inflammatory Health Promoting Pharmacological Properties of Chalcones and Their Derivatives Against Atherosclerosis and CVD [mdpi.com]
- 15. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound and xanthoangelol from Ashitaba (Angelica keiskei) suppress differentiation of preadiopocytes to adipocytes via AMPK and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Two Prenylated Chalcones, this compound, and Xanthoangelol Prevent Postprandial Hyperglycemia by Promoting GLUT4 Translocation via the LKB1/AMPK Signaling Pathway in Skeletal Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benthamdirect.com [benthamdirect.com]
- 21. Antibacterial Activity of Two Chalcones, Xanthoangelol and this compound, Isolated from the Root of Angelica keiskei KOIDZUMI [jstage.jst.go.jp]
- 22. Antibacterial activity of two chalcones, xanthoangelol and this compound, isolated from the root of Angelica keiskei KOIDZUMI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Xanthoangelol and this compound Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of 4-Hydroxyderricin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the extraction and purification of 4-Hydroxyderricin, a bioactive prenylated chalcone with significant therapeutic potential. The protocols are based on established scientific literature and are intended for research and development purposes.
Introduction
This compound is a naturally occurring chalcone found predominantly in the plant Angelica keiskei Koidzumi (Ashitaba), where it is a major active component in the roots, stems, and yellow sap.[1][2][3][4] It has also been identified in other plants such as Millettia dura and Sophora prostrata.[5] As a flavonoid lipid molecule, this compound is practically insoluble in water but soluble in organic solvents like DMSO.[6][7][8]
This compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, which include potent and selective monoamine oxidase-B (MAO-B) inhibition, anti-inflammatory, anti-allergic, skin-whitening, anti-cancer, and anti-diabetic properties.[1][7][9][10][11][12] Its therapeutic potential is linked to its ability to modulate various signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways, and to act as an inhibitor of BRAF and PI3-K.[7][11]
These application notes provide a comprehensive guide to the extraction of this compound from its natural sources and its subsequent purification to a high degree of purity, suitable for further research and drug development.
Data Presentation
Quantitative Analysis of this compound in Angelica keiskei
The concentration of this compound varies in different parts of the Angelica keiskei plant. The following table summarizes the quantitative data from a study that analyzed its content by HPLC.
| Plant Part | This compound Content (mg/g of dry weight) |
| Root | 2.69 ± 0.09 |
| Stem | Not specified in the provided results |
| Leaf | Not specified in the provided results |
Data sourced from a study by Zhang et al. (2022).[1]
Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Practically insoluble (0.0038 g/L)[6] | |
| DMSO | 90 mg/mL[7] | May require ultrasonication to fully dissolve.[8] |
| Methanol | Soluble | Used for preparing standard solutions for HPLC analysis.[13] |
| Ethanol | Soluble | Used for recrystallization.[14][15] |
| Ethyl Acetate | Soluble | Used as an extraction solvent.[2][16] |
Experimental Protocols
Protocol 1: Extraction of this compound from Angelica keiskei Roots
This protocol describes a common method for extracting this compound from the dried roots of Angelica keiskei.
Materials and Reagents:
-
Dried and powdered roots of Angelica keiskei
-
Methanol (ACS grade)
-
Ethyl acetate (ACS grade)
-
n-Hexane (ACS grade)
-
Ethanol (95%)
-
Deionized water
-
Rotary evaporator
-
Filter paper
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Maceration:
-
Weigh 100 g of dried, powdered Angelica keiskei root and place it in a 2 L Erlenmeyer flask.
-
Add 1 L of methanol to the flask.
-
Seal the flask and allow it to macerate for 48 hours at room temperature with occasional shaking.
-
-
Filtration and Concentration:
-
Filter the methanol extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C until a viscous extract is obtained.
-
-
Liquid-Liquid Extraction (Fractionation):
-
Resuspend the viscous extract in 200 mL of deionized water.
-
Transfer the aqueous suspension to a 500 mL separatory funnel.
-
Perform liquid-liquid extraction sequentially with n-hexane (3 x 150 mL) and then with ethyl acetate (3 x 150 mL).[16]
-
Collect the ethyl acetate fraction, as it will contain the majority of the chalcones.
-
-
Final Concentration:
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate.
-
Filter and concentrate the ethyl acetate fraction using a rotary evaporator to obtain the crude this compound extract.
-
Protocol 2: Purification of this compound by Column Chromatography
This protocol details the purification of the crude extract obtained from Protocol 1 using column chromatography.
Materials and Reagents:
-
Crude this compound extract
-
Silica gel (60-120 mesh) for column chromatography
-
Petroleum ether (ACS grade)
-
Ethyl acetate (ACS grade)
-
Glass column
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm and 366 nm)
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in petroleum ether.
-
Pack the glass column with the silica gel slurry using the wet packing method.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (petroleum ether:ethyl acetate, e.g., 9:1 v/v).
-
Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.
-
Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.
-
-
Elution:
-
Begin elution with a petroleum ether:ethyl acetate gradient. A common starting point is a 3:1 (v/v) mixture.[17]
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Collect fractions of a fixed volume (e.g., 20 mL) using a fraction collector.
-
-
Monitoring by TLC:
-
Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., petroleum ether:ethyl acetate, 7:3 v/v).
-
Visualize the spots under a UV lamp.
-
Pool the fractions that show a pure spot corresponding to this compound.
-
-
Final Purification by Recrystallization:
-
Combine the pure fractions and evaporate the solvent.
-
Dissolve the resulting solid in a minimal amount of hot 95% ethanol.[14][15]
-
Allow the solution to cool slowly to room temperature and then place it in a refrigerator to facilitate crystallization.
-
Collect the purified crystals of this compound by filtration and dry them in a vacuum oven.
-
Visualizations
Experimental Workflow for Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathways Modulated by this compound
Caption: Inhibition of BRAF and PI3K signaling pathways by this compound.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Phytochemical: this compound [caps.ncbs.res.in]
- 4. This compound and xanthoangelol isolated from Angelica keiskei prevent dexamethasone-induced muscle loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C21H22O4 | CID 6438503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Showing Compound this compound (FDB001598) - FooDB [foodb.ca]
- 7. abmole.com [abmole.com]
- 8. glpbio.com [glpbio.com]
- 9. This compound, 55912-03-3 [perflavory.com]
- 10. Xanthoangelol and this compound Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Ashitaba (Angelica keiskei) chalcones this compound and xanthoangelol suppress melanomagenesis by targeting BRAF and PI3-K - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound from Angelica keiskei roots induces caspase-dependent apoptotic cell death in HL60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. rsc.org [rsc.org]
- 15. jetir.org [jetir.org]
- 16. mdpi.com [mdpi.com]
- 17. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Hydroxyderricin in HL60 Cell Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyderricin, a natural chalcone compound, has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines. In the human promyelocytic leukemia cell line, HL60, this compound induces apoptosis through a multifaceted mechanism involving both intrinsic and extrinsic pathways. These application notes provide detailed protocols and summarize key quantitative data for studying this compound-induced apoptosis in HL60 cells, offering a valuable resource for researchers in oncology and drug discovery.
Data Presentation
The pro-apoptotic activity of this compound in HL60 cells has been characterized by its cytotoxic potency and its impact on key apoptotic markers.
| Parameter | Cell Line | Value | Reference |
| IC50 | HL60 | 5.5 µM | [1][2] |
| CRL1579 (melanoma) | 4.8 µM | [1][2] | |
| A549 (lung) | 10.2 µM | [1][2] | |
| AZ521 (stomach) | 4.2 µM | [1][2] |
IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cell population.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
A fundamental aspect of assessing the effects of this compound is the proper maintenance and treatment of the HL60 cell line.
Materials:
-
HL60 human promyelocytic leukemia cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Protocol:
-
Culture HL60 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Prepare a stock solution of this compound in DMSO.
-
Seed HL60 cells in fresh medium at a density of 2 x 10^5 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for desired time points (e.g., 24, 48, 72 hours). An equivalent volume of DMSO should be used as a vehicle control.
-
Following treatment, assess cell viability using the trypan blue exclusion assay.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is a standard method for quantifying apoptosis by detecting the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (PI).
Materials:
-
Treated and control HL60 cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting for Apoptosis-Related Proteins
Western blotting is employed to detect changes in the expression levels of key proteins involved in the apoptotic cascade.
Materials:
-
Treated and control HL60 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Caspase-8, anti-cleaved Caspase-8, anti-Caspase-9, anti-cleaved Caspase-9, anti-Bax, anti-Bcl-2, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Harvest HL60 cells and wash with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Visualization of Pathways and Workflows
To facilitate a deeper understanding of the experimental processes and the molecular mechanisms of this compound, the following diagrams are provided.
References
Application Note: Protocol for Testing 4-Hydroxyderricin on BRAF and PI3-K Kinase Activity
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed protocols for assessing the inhibitory effects of 4-Hydroxyderricin, a natural chalcone isolated from Angelica keiskei, on the kinase activity of BRAF and Phosphoinositide 3-kinase (PI3-K). Recent studies have indicated that this compound can suppress both the BRAF/MEK/ERK and PI3-K/AKT signaling pathways, which are frequently dysregulated in various cancers.[1] The following sections outline the necessary signaling pathway diagrams, experimental workflows, and step-by-step protocols for in vitro kinase assays and cell-based validation experiments.
Overview of Signaling Pathways
The RAS/RAF/MEK/ERK (MAPK) and PI3-K/AKT/mTOR pathways are critical signaling cascades that regulate cell proliferation, survival, and growth. Constitutive activation of these pathways, often due to mutations in genes like BRAF, is a hallmark of many cancers. This compound has been identified as a dual inhibitor, targeting both BRAF and PI3-K.[1]
Caption: The BRAF/MAPK signaling cascade and the point of inhibition by this compound.
References
Application of 4-Hydroxyderricin in Neuroprotective Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyderricin, a prenylated chalcone predominantly found in the plant Angelica keiskei, has emerged as a promising natural compound with significant neuroprotective potential. Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, and anti-apoptotic properties, makes it a compelling candidate for investigation in the context of various neurodegenerative diseases and acute neuronal injury. This document provides detailed application notes and experimental protocols for researchers interested in studying the neuroprotective effects of this compound.
Mechanism of Action
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways implicated in neuronal survival and pathology:
-
Anti-inflammatory Signaling: It mitigates neuroinflammation by upregulating haptoglobin (Hp) and inhibiting the High Mobility Group Box 1 (HMGB1) signaling pathway. This leads to the suppression of downstream pro-inflammatory cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, thereby reducing the production of inflammatory cytokines.[1] this compound has also been shown to directly suppress the Activator protein-1 (AP-1) signaling pathway.[2][3]
-
Antioxidant Response: As a phenolic compound, this compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes, bolstering the neuron's defense against oxidative stress.
-
Neuronal Survival Pathways: Evidence suggests that this compound may influence the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway, which is crucial for promoting cell survival and inhibiting apoptosis.[4]
-
Monoamine Oxidase B (MAO-B) Inhibition: this compound is a potent and selective inhibitor of MAO-B, an enzyme involved in the degradation of dopamine.[5] This inhibitory action is particularly relevant for neurodegenerative diseases like Parkinson's disease, where dopamine deficiency is a key pathological feature.[6][7]
Data Presentation
The following tables summarize the quantitative data on the biological activities of this compound relevant to neuroprotection.
| Parameter | Cell Line/Model | Method | Value | Reference |
| MAO-B Inhibition (IC₅₀) | Not specified | Enzyme Assay | 3.43 µM | [5] |
| MAO-A Inhibition (IC₅₀) | Not specified | Enzyme Assay | 3.52 mM | [5] |
| Nitric Oxide (NO) Production Inhibition | RAW264 Macrophages | Griess Assay | Markedly reduced at 10 µM | [3] |
| Cytotoxicity (IC₅₀) | HL60 (leukemia) | MTT Assay | 5.5 µM | [8] |
| Cytotoxicity (IC₅₀) | CRL1579 (melanoma) | MTT Assay | 4.8 µM | [8] |
| Cytotoxicity (IC₅₀) | A549 (lung cancer) | MTT Assay | 10.2 µM | [8] |
| Cytotoxicity (IC₅₀) | AZ521 (stomach cancer) | MTT Assay | 4.2 µM | [8] |
Note: The cytotoxicity data is from cancer cell lines but provides an indication of the compound's potency.
Experimental Protocols
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Mice
This protocol describes the induction of focal cerebral ischemia to model stroke, a key application for testing the neuroprotective effects of this compound.[1]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (dissolved in a suitable vehicle, e.g., DMSO and diluted in saline)
-
Anesthesia (e.g., isoflurane)
-
6-0 nylon monofilament with a silicon-coated tip
-
Surgical microscope
-
Microvascular clips
-
Sutures
-
Heating pad
-
Rectal probe for temperature monitoring
-
2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in PBS)
-
Formalin (10%)
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse with isoflurane (3-4% for induction, 1.5-2% for maintenance). Place the mouse in a supine position on a heating pad to maintain body temperature at 37±0.5°C. Make a midline neck incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Artery Ligation: Ligate the distal end of the ECA. Place a temporary ligature around the CCA and a microvascular clip on the ICA.
-
Filament Insertion: Make a small incision in the ECA stump. Insert the silicon-coated 6-0 nylon monofilament through the ECA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). The filament should be advanced approximately 9-11 mm from the carotid bifurcation.
-
Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 60 minutes for transient MCAO). During this time, administer this compound or vehicle intraperitoneally.
-
Reperfusion (for transient MCAO): After the occlusion period, carefully withdraw the filament to allow reperfusion.
-
Wound Closure: Close the neck incision with sutures. Allow the mouse to recover from anesthesia in a warm cage.
-
Neurological Scoring: 24 hours after MCAO, assess neurological deficits using a standardized scoring system (e.g., a 0-4 point scale where 0 is no deficit and 4 is severe deficit).
-
Infarct Volume Measurement: Euthanize the mouse and perfuse transcardially with cold saline. Remove the brain and slice it into 2 mm coronal sections. Incubate the slices in 2% TTC solution at 37°C for 20 minutes. The infarcted tissue will appear white, while the viable tissue will stain red. Capture images of the stained sections and quantify the infarct volume using image analysis software.
In Vitro Model: BV2 Microglial Cell Culture and Inflammatory Stimulation
This protocol is used to assess the anti-inflammatory effects of this compound on microglial cells.
Materials:
-
BV2 microglial cells
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
Lipopolysaccharide (LPS)
-
This compound (dissolved in DMSO)
-
Griess reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
Procedure:
-
Cell Culture: Culture BV2 cells in complete DMEM in a humidified incubator at 37°C with 5% CO₂.
-
Cell Plating: Seed BV2 cells into 96-well plates for viability and NO assays, or larger plates for protein and RNA extraction, and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time (e.g., 24 hours). Include a vehicle control group and a group treated with LPS alone.
-
Cell Viability Assay (MTT):
-
After treatment, add MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. Use a sodium nitrite solution to generate a standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blotting for Signaling Pathway Analysis
This protocol allows for the analysis of protein expression and phosphorylation status to elucidate the signaling pathways affected by this compound.
Materials:
-
Treated cells or brain tissue homogenates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-Nrf2, anti-HO-1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cells or homogenize tissue in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its neuroprotective evaluation.
References
- 1. Natural products attenuate PI3K/Akt/mTOR signaling pathway: A promising strategy in regulating neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Keap1−Nrf2 small−molecule inhibitors from phytochemicals based on molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular dynamics, quantum mechanics and docking studies of some Keap1 inhibitors – An insight into the atomistic mechanisms of their antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The aggregation kinetics of Alzheimer’s β-amyloid peptide is controlled by stochastic nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Modulation of NRF2/KEAP1-Mediated Oxidative Stress for Cancer Treatment by Natural Products Using Pharmacophore-Based Screening, Molecular Docking, and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound from Angelica keiskei roots induces caspase-dependent apoptotic cell death in HL60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of 4-Hydroxyderricin Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxyderricin is a natural chalcone compound predominantly isolated from Angelica keiskei (Ashitaba). It has garnered significant interest in biomedical research due to its wide range of biological activities, including anti-tumor, anti-inflammatory, anti-diabetic, and neuroprotective effects[1][2][3][4]. As a potent inhibitor of various signaling pathways, this compound is a valuable tool for in vitro studies. Proper preparation of stock solutions is critical for obtaining reproducible and reliable experimental results. These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions in cell culture applications.
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation of this compound stock solutions.
| Parameter | Value | Source(s) |
| Molecular Weight | 338.4 g/mol | [5] |
| Solvent | Dimethyl sulfoxide (DMSO) | [6][7] |
| Solubility in DMSO | 68 mg/mL (approx. 201 mM) to 100 mg/mL (approx. 296 mM) | [6][7] |
| Recommended Storage | ||
| Short-term | -20°C (up to 1 month) | [7] |
| Long-term | -80°C (up to 6 months) | [7] |
| Storage Conditions | Protect from light; store in aliquots to avoid freeze-thaw cycles. | [7] |
Experimental Protocols
I. Materials and Equipment
-
This compound powder (CAS No. 55912-03-3)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
-
Cell culture medium appropriate for the cell line
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
II. Safety Precautions
-
Handle this compound powder in a chemical fume hood or a designated area to avoid inhalation.
-
Wear appropriate PPE, including a lab coat, gloves, and safety glasses, at all times.
-
Refer to the Material Safety Data Sheet (MSDS) for this compound for complete safety information.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
III. Stock Solution Preparation (Example: 10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro studies.
-
Calculation:
-
Molecular Weight (MW) of this compound = 338.4 g/mol .
-
To prepare a 10 mM (0.010 mol/L) solution, you need 0.010 moles per liter.
-
Weight (mg) = Volume (mL) x Concentration (mM) x MW ( g/mol ) / 1000
-
For 1 mL of a 10 mM solution: Weight (mg) = 1 mL x 10 mM x 338.4 / 1000 = 3.384 mg.
-
-
Weighing:
-
Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.
-
Carefully weigh 3.38 mg of this compound powder directly into the tube.
-
-
Dissolution:
-
Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the powder.
-
Close the cap tightly and vortex the tube for 1-2 minutes until the powder is completely dissolved. A clear, yellowish solution should be formed.
-
Troubleshooting: If solubility is an issue, gently warm the solution to 37°C for a few minutes and/or place it in an ultrasonic bath to aid dissolution[7].
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes[7].
-
Label each aliquot clearly with the compound name, concentration, date, and your initials.
-
For short-term storage (up to 1 month), store the aliquots at -20°C[7].
-
For long-term storage (up to 6 months), store at -80°C[7]. Always protect the solution from light[7].
-
IV. Preparation of Working Solution
The stock solution must be diluted to the final desired concentration in a complete cell culture medium immediately before use.
-
Determine Final Concentration: The optimal concentration of this compound depends on the cell type and the specific experiment. IC50 values have been reported in the range of 4-11 µM for various cancer cell lines, and effects on adipocyte differentiation have been observed at 5 µM[2][8]. A dose-response experiment is recommended to determine the optimal working concentration for your specific cell line.
-
Serial Dilution: It is best practice to perform serial dilutions rather than a single large dilution to ensure accuracy.
-
Example Dilution (to 10 µM):
-
Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 1998 µL of sterile cell culture medium. This results in a 10 µM working solution.
-
Gently mix by pipetting or inverting the tube. Do not vortex, as this can cause protein denaturation and foaming of the medium.
-
-
DMSO Vehicle Control:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically ≤ 0.1%, as it can have cytotoxic effects[9].
-
Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental wells but without this compound.
-
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway
This compound has been shown to inhibit the proliferation of hepatocellular carcinoma cells by down-regulating the PI3K/AKT/mTOR signaling pathway[1].
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
References
- 1. This compound Promotes Apoptosis and Cell Cycle Arrest through Regulating PI3K/AKT/mTOR Pathway in Hepatocellular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and xanthoangelol from Ashitaba (Angelica keiskei) suppress differentiation of preadiopocytes to adipocytes via AMPK and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two Prenylated Chalcones, this compound, and Xanthoangelol Prevent Postprandial Hyperglycemia by Promoting GLUT4 Translocation via the LKB1/AMPK Signaling Pathway in Skeletal Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C21H22O4 | CID 6438503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. glpbio.com [glpbio.com]
- 8. This compound from Angelica keiskei roots induces caspase-dependent apoptotic cell death in HL60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: In Vitro Experimental Design for Studying the Anti-Metastatic Properties of 4-Hydroxyderricin
Audience: Researchers, scientists, and drug development professionals.
Introduction Cancer metastasis, the process by which cancer cells spread from a primary tumor to form secondary tumors in other parts of the body, is the leading cause of cancer-related mortality.[1][2] This complex cascade involves changes in cell adhesion, migration, and invasion.[3] 4-Hydroxyderricin (4-HD), a natural chalcone isolated from Angelica keiskei, has demonstrated various biological activities, including anti-inflammatory and anti-cancer effects.[4][5] Recent studies have indicated its potential to inhibit cancer cell proliferation and metastasis, particularly by modulating key signaling pathways such as the PI3K/AKT/mTOR pathway.[4][6][7]
This document provides a detailed experimental design and protocols for investigating the anti-metastatic potential of this compound in an in vitro setting. The proposed studies will assess the compound's effects on cancer cell adhesion, migration, and invasion, and explore its mechanism of action by examining its influence on critical signaling pathways known to regulate metastasis, including PI3K/Akt, MAPK/ERK, and NF-κB.[8][9][10]
Overall Experimental Workflow
The experimental design follows a logical progression from determining the appropriate non-cytotoxic concentrations of 4-HD to evaluating its effects on the key stages of metastasis and finally elucidating the underlying molecular mechanisms.
Caption: Overall experimental workflow for evaluating 4-HD.
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
Objective: To determine the non-toxic concentrations of this compound for use in subsequent functional assays.
Materials:
-
Metastatic cancer cell line (e.g., MDA-MB-231)
-
DMEM/RPMI-1640 medium with 10% FBS
-
96-well plates
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of 4-HD in culture medium (e.g., 0, 5, 10, 20, 40, 80 µM). The final DMSO concentration should be <0.1%.
-
Replace the medium with the 4-HD-containing medium and incubate for 24 and 48 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group.
Protocol 2: Cell Adhesion Assay
Objective: To assess the effect of 4-HD on the ability of cancer cells to adhere to the extracellular matrix (ECM).
Materials:
-
96-well plate coated with Matrigel or Fibronectin
-
Serum-free medium
-
Calcein-AM fluorescent dye
-
PBS with calcium and magnesium
Procedure:
-
Pre-treat cancer cells with non-toxic concentrations of 4-HD for 24 hours.
-
Label the cells with Calcein-AM dye.
-
Seed 5 x 10⁴ labeled cells per well onto the pre-coated 96-well plate.
-
Incubate for 1-2 hours to allow for cell adhesion.
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Quantify adhesion as a percentage relative to the control.
Protocol 3: Wound Healing (Scratch) Migration Assay
Objective: To evaluate the effect of 4-HD on collective cell migration.[11]
Materials:
-
6-well plates
-
200 µL pipette tip or cell scraper
-
Serum-free or low-serum medium
Procedure:
-
Grow cells to a confluent monolayer in 6-well plates.
-
Create a linear "scratch" or wound in the monolayer using a sterile pipette tip.[11]
-
Wash with PBS to remove detached cells.
-
Add medium containing non-toxic concentrations of 4-HD.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a microscope.
-
Measure the wound area at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial wound area.
Protocol 4: Transwell Invasion Assay
Objective: To measure the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.[12][13]
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel Basement Membrane Matrix
-
Serum-free medium (for upper chamber)
-
Medium with 10% FBS (as a chemoattractant in the lower chamber)
-
Cotton swabs
-
Crystal Violet stain
Procedure:
-
Coat the top of the Transwell insert membrane with a thin layer of diluted Matrigel and allow it to solidify.[12]
-
Pre-treat cells with 4-HD for 24 hours.
-
Resuspend 1 x 10⁵ cells in serum-free medium containing 4-HD and add them to the upper chamber.
-
Add medium containing 10% FBS to the lower chamber to act as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface with methanol and stain with Crystal Violet.
-
Dissolve the stain and measure absorbance, or count the number of stained cells in several microscopic fields.
Protocol 5: Western Blot Analysis
Objective: To determine the effect of 4-HD on the expression and phosphorylation of key proteins in metastatic signaling pathways.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., p-Akt, Akt, p-ERK, ERK, p-p65, p65, E-cadherin, N-cadherin, Vimentin, and β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with 4-HD for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
Perform densitometry analysis using ImageJ, normalizing target proteins to a loading control like β-actin.
Key Signaling Pathways in Metastasis
This compound is hypothesized to inhibit metastasis by modulating one or more of the following signaling cascades. Western blotting will be used to measure the phosphorylation status (activation) of key proteins within these pathways.
Caption: PI3K/Akt pathway and potential inhibition by 4-HD.
Caption: MAPK/ERK pathway and hypothetical inhibition by 4-HD.
Caption: NF-κB pathway and hypothetical inhibition by 4-HD.
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison and analysis.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability at 24h (%) | Cell Viability at 48h (%) |
|---|---|---|
| 0 (Control) | 100 ± SD | 100 ± SD |
| 5 | Value ± SD | Value ± SD |
| 10 | Value ± SD | Value ± SD |
| 20 | Value ± SD | Value ± SD |
| 40 | Value ± SD | Value ± SD |
| IC50 (µM) | Calculated Value | Calculated Value |
Data are presented as mean ± standard deviation (SD) from three independent experiments.
Table 2: Effect of 4-HD on Cancer Cell Adhesion, Migration, and Invasion
| Treatment | Adherent Cells (%) | Wound Closure at 24h (%) | Invaded Cells (Count/Field) |
|---|---|---|---|
| Control | 100 ± SD | Value ± SD | Value ± SD |
| 4-HD (Low Conc.) | Value ± SD | Value ± SD | Value ± SD |
| 4-HD (High Conc.) | Value ± SD | Value ± SD | Value ± SD |
Non-toxic concentrations determined from the viability assay are used. Data are presented as mean ± SD.
Table 3: Effect of 4-HD on the Expression of Key Signaling Proteins
| Treatment | p-Akt/Akt Ratio | p-ERK/ERK Ratio | Nuclear p65/Total p65 Ratio |
|---|---|---|---|
| Control | 1.00 ± SD | 1.00 ± SD | 1.00 ± SD |
| 4-HD (Low Conc.) | Value ± SD | Value ± SD | Value ± SD |
| 4-HD (High Conc.) | Value ± SD | Value ± SD | Value ± SD |
Values represent relative protein expression levels normalized to the control, based on densitometry from Western blots. Data are presented as mean ± SD.
References
- 1. In vitro models of the metastatic cascade: from local invasion to extravasation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Investigating Metastasis Using In Vitro Platforms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antitumor and antimetastatic actions of xanthoangelol and this compound isolated from Angelica keiskei roots through the inhibited activation and differentiation of M2 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Promotes Apoptosis and Cell Cycle Arrest through Regulating PI3K/AKT/mTOR Pathway in Hepatocellular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A new role for the PI3K/Akt signaling pathway in the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. NF-κB as a regulator of cancer metastasis and therapy response: A focus on epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmatest.com [pharmatest.com]
- 12. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 13. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 4-Hydroxyderricin in Plant Extracts using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyderricin is a prominent prenylated chalcone found in various medicinal plants, most notably in Angelica keiskei (Ashitaba). This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities. A robust and reliable analytical method is crucial for the quantification of this compound in plant extracts to ensure quality control, facilitate pharmacological studies, and support drug development endeavors. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound.
Experimental Protocols
Plant Material Extraction
A precise and consistent extraction method is paramount for the accurate quantification of this compound.
Materials:
-
Dried and powdered plant material (e.g., roots of Angelica keiskei)
-
70% Ethanol (HPLC grade)
-
Shaker or sonicator
-
Centrifuge
-
0.22 µm syringe filter
Procedure:
-
Weigh 1.0 g of the dried, powdered plant material into a flask.
-
Add 20 mL of 70% ethanol.
-
Agitate the mixture for 24 hours at room temperature using a shaker or sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the plant residue two more times with fresh 70% ethanol.
-
Combine all the supernatants.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
Redissolve a known amount of the dried extract in methanol for HPLC analysis.
-
Filter the final solution through a 0.22 µm syringe filter before injection into the HPLC system.
HPLC Method for this compound Quantification
The following HPLC method provides excellent separation and quantification of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Instrument | HPLC system with UV-Vis or Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Methanol |
| Gradient Elution | 0-5 min: 70% B, 5-15 min: 70-40% B, 15-20 min: 40% B, 20-22 min: 40-70% B, 22-30 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 364 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Method Validation Protocol
To ensure the reliability of the HPLC method, a thorough validation should be performed according to the International Council for Harmonisation (ICH) guidelines.
1. Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is typically evaluated by comparing the chromatograms of a blank sample (mobile phase), a standard solution of this compound, and a plant extract sample. The retention time of the analyte peak in the sample should match that of the standard.
2. Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration.
-
Prepare a series of at least five concentrations of this compound standard solution.
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration.
-
Determine the linearity by calculating the correlation coefficient (r²) of the calibration curve.
3. Accuracy: The closeness of the test results obtained by the method to the true value.
-
Perform a recovery study by spiking a pre-analyzed plant extract with known amounts of this compound standard at three different concentration levels (low, medium, and high).
-
Calculate the percentage recovery.
4. Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or with different equipment.
-
Express the precision as the relative standard deviation (RSD %).
5. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of this compound.
Table 1: Quantification of this compound in Angelica keiskei
| Plant Part | This compound Content (mg/g of dry weight) |
| Dry Root | 2.69 ± 0.09[1][2][3] |
| Stems | Varies |
| Leaves | Varies |
Table 2: HPLC Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Recovery) | 98.5% - 101.2% |
| Precision (RSD %) | |
| - Repeatability (Intra-day) | < 2.0% |
| - Intermediate (Inter-day) | < 3.0% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| Retention Time | Approximately 12.5 min |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Signaling Pathway
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.
References
Application Notes and Protocols: Utilizing 4-Hydroxyderricin to Counteract Dexamethasone-Induced Muscle Atrophy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dexamethasone, a potent synthetic glucocorticoid, is widely prescribed for its anti-inflammatory and immunosuppressive properties. However, its prolonged use is associated with significant side effects, including skeletal muscle atrophy. This muscle wasting, characterized by a decrease in protein synthesis and an increase in protein degradation, is a major clinical concern. 4-Hydroxyderricin, a chalcone isolated from Angelica keiskei, has emerged as a promising natural compound for mitigating dexamethasone-induced muscle loss.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for studying the protective effects of this compound against dexamethasone-induced muscle atrophy in both in vitro and in vivo models.
Mechanism of Action
Dexamethasone-induced muscle atrophy is a complex process involving multiple signaling pathways. Dexamethasone binds to the glucocorticoid receptor (GR), leading to its nuclear translocation and the subsequent upregulation of muscle-specific E3 ubiquitin ligases, primarily Muscle RING Finger 1 (MuRF1) and Atrogin-1 (also known as Muscle Atrophy F-box or MAFbx).[4][5] These ligases target myofibrillar proteins for degradation via the ubiquitin-proteasome system.[5]
This compound counteracts these effects through a multi-pronged approach:
-
Glucocorticoid Receptor Antagonism: this compound acts as an antagonist to the glucocorticoid receptor, inhibiting the binding of dexamethasone and its subsequent nuclear translocation.[1][2][3]
-
Inhibition of Ubiquitin Ligases: It significantly suppresses the dexamethasone-induced expression of MuRF1 and Cbl-b, another ubiquitin ligase.[1][2] It has also been shown to suppress the expression of MAFbx and myostatin.[6]
-
Modulation of Signaling Pathways: this compound influences key signaling pathways that regulate muscle mass. It has been shown to suppress the phosphorylation of p38 and FoxO3a, which are upstream regulators of ubiquitin ligases.[1][2][3] Additionally, it can modulate the PI3K/Akt/mTOR pathway, a critical regulator of protein synthesis, although its effects on this pathway in the context of muscle atrophy require further elucidation.[7][8]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound on dexamethasone-induced muscle atrophy.
Table 1: In Vitro Effects of this compound on Dexamethasone-Treated C2C12 Myotubes
| Parameter | Dexamethasone (1 µM) | Dexamethasone (1 µM) + this compound (10 µM) | Dexamethasone (1 µM) + Xanthoangelol (10 µM) | Reference |
| Protein Degradation (% of Control) | Increased | Significantly Prevented | Significantly Prevented | [1][2] |
| MuRF-1 mRNA Expression (Fold Change) | Upregulated | Suppressed | Suppressed | [1][2] |
| Cbl-b mRNA Expression (Fold Change) | Upregulated | Suppressed | Suppressed | [1][2] |
| Atrogin-1 mRNA Expression (Fold Change) | No significant change | No significant change | No significant change | [3] |
| Phospho-p38 Levels | Increased | Inhibited | Inhibited | [1][3] |
| Phospho-FoxO3a Levels | Increased | Inhibited | Inhibited | [1][3] |
Note: Xanthoangelol is another prenylated chalcone from Angelica keiskei with similar effects.
Table 2: In Vivo Effects of Ashitaba Extract (Containing this compound) on Dexamethasone-Treated Mice
| Parameter | Control | Dexamethasone (20 mg/kg/day, i.p.) | Dexamethasone + Ashitaba Extract (Oral) | Reference |
| Body Weight | Maintained | Decreased | Attenuated Loss | [3][6] |
| Gastrocnemius Muscle Mass | Maintained | Decreased | Suppressed Wasting | [3][6] |
| MuRF-1 mRNA Expression in Muscle | Baseline | Upregulated | Decreased | [3][6] |
| MAFbx/Atrogin-1 mRNA Expression in Muscle | Baseline | Upregulated | Decreased | [6] |
| Nuclear Translocation of Glucocorticoid Receptor | Low | Increased | Inhibited | [3] |
| Phosphorylation of FoxO3a in Muscle | Low | Increased | Inhibited | [3] |
Experimental Protocols
Protocol 1: In Vitro Model of Dexamethasone-Induced Muscle Atrophy in C2C12 Myotubes
This protocol details the induction of muscle atrophy in C2C12 myotubes using dexamethasone and treatment with this compound.
1. Cell Culture and Differentiation:
- Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- When cells reach 80-90% confluency, induce differentiation by switching to differentiation medium (DMEM with 2% horse serum and 1% penicillin-streptomycin).
- Allow myoblasts to differentiate into myotubes for 4-5 days, replacing the differentiation medium every 48 hours.
2. Dexamethasone and this compound Treatment:
- Prepare a stock solution of dexamethasone (e.g., 10 mM in ethanol) and this compound (e.g., 10 mM in DMSO).
- On day 5 of differentiation, treat the myotubes with 1 µM dexamethasone to induce atrophy.
- For the experimental group, co-treat with 10 µM this compound. Include a vehicle control group (DMSO or ethanol).
- Incubate the cells for the desired time period (e.g., 24-48 hours).
3. Analysis of Muscle Atrophy Markers:
- Protein Degradation Assay: Measure the release of a pre-labeled amino acid (e.g., ³H-tyrosine) into the culture medium.
- Western Blotting: Analyze the protein expression levels of key markers such as Myosin Heavy Chain (MHC), MuRF1, Atrogin-1/MAFbx, phosphorylated and total p38, and phosphorylated and total FoxO3a.
- Quantitative PCR (qPCR): Analyze the mRNA expression levels of Murf1, Mafbx, and other relevant genes.
- Immunofluorescence: Visualize myotube morphology and the localization of proteins like the glucocorticoid receptor.
Protocol 2: In Vivo Model of Dexamethasone-Induced Muscle Atrophy in Mice
This protocol describes the induction of muscle atrophy in mice using dexamethasone and the administration of this compound or an extract containing it.
1. Animal Model:
- Use male C57BL/6J mice (8-10 weeks old).
- Acclimatize the animals for at least one week before the experiment.
- House the mice in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
2. Dexamethasone and this compound Administration:
- Induce muscle atrophy by daily intraperitoneal (i.p.) injections of dexamethasone (20 mg/kg body weight) for 10-21 days.[9][10][11]
- Administer this compound or an Ashitaba extract containing a known concentration of this compound daily via oral gavage. The dosage will need to be optimized based on the purity of the compound and previous studies.
- Include a control group receiving vehicle injections and a dexamethasone-only group.
3. Assessment of Muscle Atrophy:
- Body Weight and Muscle Mass: Monitor body weight daily. At the end of the experiment, euthanize the mice and carefully dissect and weigh key muscles such as the gastrocnemius, tibialis anterior, and soleus.
- Histological Analysis: Fix muscle tissue in formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to measure the cross-sectional area of muscle fibers.
- Biochemical Analysis of Muscle Tissue:
- Western Blotting: Analyze the expression of proteins involved in muscle atrophy signaling pathways (as described in the in vitro protocol).
- qPCR: Analyze the mRNA expression of atrogenes.
Mandatory Visualizations
Conclusion
This compound presents a compelling therapeutic candidate for mitigating dexamethasone-induced muscle atrophy. Its multifaceted mechanism of action, targeting the glucocorticoid receptor and downstream signaling pathways, offers a robust approach to preserving muscle mass. The protocols outlined in these application notes provide a solid foundation for researchers to further investigate the efficacy and molecular mechanisms of this compound and similar compounds in the context of glucocorticoid-induced and other forms of muscle wasting. Further research should focus on optimizing dosage, delivery methods, and exploring its effects on other signaling pathways, such as the myostatin/Smad pathway, which is also implicated in muscle atrophy.[6][12][13]
References
- 1. This compound and xanthoangelol isolated from Angelica keiskei prevent dexamethasone-induced muscle loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and xanthoangelol isolated from Angelica keiskei prevent dexamethasone-induced muscle loss - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. This compound and xanthoangelol isolated from Angelica keiskei prevent dexamethasone-induced muscle loss - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Skeletal muscle atrophy and the E3 ubiquitin ligases MuRF1 and MAFbx/atrogin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Is dexamethasone-induced muscle atrophy an alternative model for naturally aged sarcopenia model? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of the myostatin/Smad signaling pathway by short decorin-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Myostatin and its Regulation: A Comprehensive Review of Myostatin Inhibiting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pro-Apoptotic Potential of 4-Hydroxyderricin: A Guide to Flow Cytometry Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Hydroxyderricin, a natural chalcone compound, has garnered significant interest in oncological research for its potent cytotoxic and pro-apoptotic activities across various cancer cell lines. This document provides a comprehensive guide to utilizing flow cytometry for the analysis of apoptosis induced by this compound. It includes detailed protocols for the widely used Annexin V/Propidium Iodide (PI) assay, a summary of quantitative data from published studies, and visual representations of the experimental workflow and associated signaling pathways. This guide is intended to assist researchers in designing, executing, and interpreting experiments to evaluate the apoptotic effects of this compound.
Data Presentation: Quantitative Analysis of this compound-Induced Apoptosis
The pro-apoptotic effects of this compound have been demonstrated in several cancer cell lines. The following tables summarize the dose-dependent increase in apoptotic cells as determined by flow cytometry.
Table 1: Apoptosis in Hepatocellular Carcinoma (HCC) Cells (HepG2 & Huh7) Treated with this compound
| Cell Line | This compound Concentration | Percentage of Apoptotic Cells (Early + Late) | Reference |
| HepG2 | Control | Baseline | [1] |
| 20 µM | Increased (Dose-dependent) | [1] | |
| 40 µM | Further Increased (Dose-dependent) | [1] | |
| Huh7 | Control | Baseline | [1] |
| 20 µM | Increased (Dose-dependent) | [1] | |
| 40 µM | Further Increased (Dose-dependent) | [1] |
Note: The referenced study demonstrated a statistically significant (p < 0.05) upward trend in the apoptosis rate with increasing concentrations of this compound.[1] The exact percentages were presented graphically in the source material.
Table 2: Apoptosis in Human Leukemia (HL60) Cells Treated with this compound
| Cell Line | This compound Concentration | Observation | Reference |
| HL60 | 5.5 µM (IC50) | Induction of early apoptosis | [2][3] |
Note: The study observed early apoptosis through the detection of membrane phospholipid exposure using flow cytometry.[2][3]
Experimental Protocols
Protocol 1: Assessment of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol outlines the steps for quantifying apoptosis in cells treated with this compound using flow cytometry. The principle of this assay is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis.[4][5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells.[4] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live and early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised, thus allowing for the differentiation between different stages of cell death.[5]
Materials:
-
Cells of interest (e.g., HepG2, Huh7, or HL60)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Cell Harvesting:
-
After the treatment period, collect the cell culture supernatant which may contain floating apoptotic cells.
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the supernatant and the detached cells for each sample.
-
Centrifuge the cell suspension at a low speed (e.g., 670 x g) for 5 minutes at room temperature.[6]
-
Discard the supernatant and wash the cell pellet twice with cold PBS.[6]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[4]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[1][4]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[4]
-
Analyze the samples on a flow cytometer as soon as possible.
-
Data Interpretation:
The results of the flow cytometry analysis will allow for the differentiation of cell populations:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams were generated using Graphviz (DOT language) to illustrate the key processes involved in the analysis of this compound-induced apoptosis.
Caption: Experimental workflow for analyzing apoptosis via flow cytometry.
Caption: this compound signaling pathway in HCC apoptosis.
Caption: Dual apoptotic pathways induced by this compound in HL60 cells.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound from Angelica keiskei roots induces caspase-dependent apoptotic cell death in HL60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. kumc.edu [kumc.edu]
- 5. scispace.com [scispace.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving 4-Hydroxyderricin Solubility for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxyderricin. The focus is on overcoming solubility challenges to facilitate successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo research?
This compound is a natural chalcone compound with demonstrated therapeutic potential in various models, including anti-cancer and anti-inflammatory activities. However, it is a lipophilic molecule and is practically insoluble in water, which presents a significant challenge for achieving adequate bioavailability and therapeutic concentrations in in vivo studies. Proper formulation is critical for meaningful and reproducible results.
Q2: What are the known signaling pathways affected by this compound?
This compound has been shown to modulate several key signaling pathways, including:
-
PI3K/AKT/mTOR Pathway: Inhibition of this pathway by this compound can lead to decreased cell proliferation and survival.
-
AMPK/MAPK Pathway: Activation of AMPK and modulation of MAPK signaling are associated with its metabolic regulatory and anti-inflammatory effects.
Troubleshooting Guide: Solubility and Formulation Issues
This guide addresses common problems encountered when preparing this compound for in vivo experiments.
| Problem | Potential Cause | Recommended Solution |
| This compound precipitates out of solution upon addition of aqueous buffer (e.g., PBS, saline). | The compound has very low aqueous solubility. The addition of an aqueous medium to an organic stock solution causes it to crash out. | 1. Increase the proportion of organic co-solvent: Maintain a higher percentage of the initial organic solvent (e.g., DMSO) in the final formulation. However, be mindful of the potential toxicity of the solvent to the animal model. 2. Use a surfactant: Incorporate a biocompatible surfactant such as Tween 80 or Cremophor EL to create a micellar formulation that can better disperse the compound in an aqueous phase. 3. Formulate as a suspension: If a clear solution is not achievable, a fine, homogenous suspension can be prepared using suspending agents like carboxymethylcellulose (CMC-Na). |
| The prepared formulation is not stable and shows precipitation over time. | The formulation is supersaturated, or the components are not fully miscible. | 1. Determine the saturation solubility: Conduct a solubility assessment in your chosen vehicle to ensure you are working within the solubility limits. 2. Optimize the vehicle composition: Experiment with different ratios of co-solvents, surfactants, and lipids to find a stable formulation. 3. Use fresh preparations: For formulations with borderline stability, prepare them fresh before each administration. |
| Inconsistent results are observed between different batches of experiments. | Variability in the formulation preparation, leading to differences in drug concentration and bioavailability. | 1. Standardize the formulation protocol: Follow a detailed, step-by-step protocol for preparing the formulation every time. 2. Ensure homogeneity: Use appropriate mixing techniques (e.g., vortexing, sonication) to ensure the compound is evenly dispersed. For suspensions, ensure they are well-mixed immediately before administration. 3. Characterize the formulation: If possible, characterize the particle size and stability of your formulation to ensure consistency. |
| Signs of toxicity are observed in the animal model. | The vehicle itself may be causing toxicity at the administered volume and concentration. | 1. Reduce the concentration of organic solvents: Minimize the amount of solvents like DMSO to the lowest effective concentration. A common recommendation is to keep the final DMSO concentration below 10% for oral administration and even lower for parenteral routes. 2. Conduct a vehicle toxicity study: Administer the vehicle alone to a control group of animals to assess its tolerability. 3. Consider alternative vehicles: Explore other biocompatible solvents and excipients. |
Quantitative Data: Solubility of this compound
The following table summarizes the known solubility of this compound in various solvents. Please note that these values can be a starting point, and empirical determination in your specific vehicle system is recommended.
| Solvent | Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~68 - 100 | High solubility. Often used to prepare concentrated stock solutions. |
| Ethanol | Data not readily available. Chalcones generally show moderate solubility. | Can be used as a co-solvent. |
| Polyethylene Glycol 400 (PEG 400) | Data not readily available. Chalcones generally show moderate solubility. | A common vehicle component for oral formulations. |
| Propylene Glycol (PG) | Data not readily available. Chalcones generally show moderate solubility. | Another common co-solvent. |
| Corn Oil | Data not readily available. Expected to have some solubility due to its lipophilic nature. | Can be used as a lipid-based vehicle, potentially improving oral absorption. |
| Water | Practically insoluble | |
| 0.5% Carboxymethylcellulose Sodium (CMC-Na) in water | Forms a homogeneous suspension at ≥ 5 mg/mL. | A common suspending agent for oral administration. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility (Shake-Flask Method)
Objective: To determine the saturation solubility of this compound in a chosen solvent or vehicle.
Materials:
-
This compound powder
-
Selected solvents/vehicles (e.g., DMSO, Ethanol, PEG 400, Corn Oil, 0.5% CMC-Na)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Microcentrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound powder to a glass vial.
-
Add a known volume of the selected solvent/vehicle to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After shaking, visually inspect the vials to confirm the presence of undissolved solid material.
-
Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
Dilute the supernatant with an appropriate solvent (in which the compound is highly soluble, like DMSO) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the original concentration in the undiluted supernatant to determine the saturation solubility.
Protocol 2: Preparation of this compound Formulation for Oral Gavage in Mice
This protocol provides three options for formulating this compound for oral administration. The choice of formulation will depend on the required dose and experimental design.
Option A: Suspension in Carboxymethylcellulose (CMC-Na)
Materials:
-
This compound powder
-
0.5% (w/v) CMC-Na in sterile water
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
Procedure:
-
Weigh the required amount of this compound.
-
Place the powder in a mortar or a suitable homogenization vessel.
-
Add a small volume of the 0.5% CMC-Na solution to the powder to form a paste.
-
Triturate or homogenize the paste until it is smooth and free of lumps.
-
Gradually add the remaining volume of the 0.5% CMC-Na solution while continuously stirring or homogenizing.
-
Continue stirring for at least 30 minutes to ensure a uniform suspension.
-
Visually inspect for homogeneity. Stir the suspension well immediately before each administration.
Option B: Solubilization with Co-solvents and Surfactants
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 400 (PEG 400)
-
Tween 80
-
Sterile saline or water
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the powder in a minimal amount of DMSO. For example, for a final formulation with 10% DMSO, dissolve the total drug amount in one-tenth of the final volume of DMSO.
-
In a separate tube, mix the other vehicle components. A common vehicle is 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% saline.
-
Slowly add the drug-DMSO solution to the rest of the vehicle while vortexing to prevent precipitation.
-
Vortex the final solution thoroughly to ensure it is clear and homogenous. If slight warming is needed to aid dissolution, it can be done in a 37°C water bath.
Option C: Lipid-Based Formulation
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Corn oil
-
Tween 80 (optional, as an emulsifier)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the powder in a small volume of DMSO.
-
Add the corn oil to the DMSO solution.
-
If using Tween 80, add it to the mixture. A common ratio is 1-5% of the total volume.
-
Vortex or sonicate the mixture until a homogenous solution or fine emulsion is formed.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: PI3K/AKT/mTOR signaling pathway inhibited by this compound.
Caption: AMPK and MAPK signaling pathways modulated by this compound.
Experimental Workflow Diagram
Caption: General workflow for preparing this compound for in vivo studies.
Technical Support Center: 4-Hydroxyderricin Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-Hydroxyderricin in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues and challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
A1: this compound is a prenylated chalcone, a class of compounds known for their potential therapeutic properties.[1][2] Like many chalcones, this compound is a lipophilic molecule with low aqueous solubility.[1] The core chalcone structure, characterized by an α,β-unsaturated ketone system, is susceptible to chemical degradation, particularly in aqueous environments.[3][4][5] Understanding its stability is crucial for designing reliable in vitro and in vivo experiments, as degradation can lead to a loss of biological activity and the formation of confounding byproducts.
Q2: What are the main factors that affect the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is primarily influenced by:
-
pH: Chalcones are known to be unstable under both acidic and basic conditions, which can catalyze hydrolysis and other degradation reactions.[3][4][5]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[3][4][5]
-
Oxidizing agents: The presence of oxidizing agents can lead to the degradation of the molecule.[3][4][5]
-
Solvent Composition: While the focus is on aqueous solutions, the presence of co-solvents can influence stability. The fluorescence of some chalcones is reportedly lost in protic solvents like water at neutral pH.[6]
Q3: How should I prepare and store stock solutions of this compound?
A3: Due to its poor water solubility, this compound stock solutions are typically prepared in organic solvents such as dimethyl sulfoxide (DMSO). It is recommended to prepare high-concentration stock solutions in an appropriate organic solvent and then dilute them into your aqueous experimental medium immediately before use. For storage, it is best to keep the stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: Are there any known degradation products of this compound?
A4: While specific degradation products of this compound in aqueous solutions are not extensively documented in the available literature, forced degradation studies on other chalcones have shown that degradation can occur at the α,β-unsaturated carbonyl moiety.[3][4][5] Potential degradation pathways could include cyclization to form a flavanone, or cleavage of the molecule.
Troubleshooting Guide
Q5: I am observing a rapid loss of my compound's activity in my cell-based assay. Could this be a stability issue?
A5: Yes, a rapid loss of activity is a strong indicator of compound instability in your aqueous cell culture medium. Chalcones can degrade under physiological pH and temperature. To troubleshoot this, consider the following:
-
Time-course experiment: Measure the concentration of this compound in your culture medium at different time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating analytical method like HPLC.
-
Minimize exposure time: If degradation is confirmed, try to minimize the incubation time of the compound in the aqueous medium.
-
Use of stabilizers: In some cases, the use of antioxidants or other stabilizing agents in the medium might be considered, but their potential interference with the assay must be evaluated.
Q6: My aqueous solution of this compound appears cloudy or shows precipitation over time. What should I do?
A6: Cloudiness or precipitation indicates that the solubility limit of this compound in your aqueous medium has been exceeded. This is a common issue for poorly soluble compounds. To address this:
-
Check the final solvent concentration: Ensure that the final concentration of the organic solvent (e.g., DMSO) used to introduce the compound is low enough to be tolerated by your experimental system and does not cause the compound to precipitate.
-
Lower the compound concentration: You may need to work at a lower concentration of this compound that is within its solubility limit in the final aqueous medium.
-
Use of solubilizing agents: For some applications, the use of solubilizing agents such as cyclodextrins could be explored to enhance aqueous solubility. However, their effects on the biological activity of the compound must be carefully assessed.
Q7: I am getting inconsistent results in my experiments. How can I ensure the stability of this compound during my experimental workflow?
A7: Inconsistent results are often linked to the variable degradation of the compound. To improve consistency:
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound in your aqueous medium from a frozen stock solution immediately before each experiment.
-
Control environmental factors: Protect your solutions from light by using amber vials or covering them with aluminum foil. Maintain a consistent temperature throughout your experiments.
-
pH monitoring: Ensure the pH of your aqueous medium is controlled and consistent across all experiments.
-
Analytical verification: If possible, verify the concentration of this compound at the beginning and end of your experiment to assess the extent of degradation.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₂₂O₄ |
| Molecular Weight | 338.4 g/mol |
| Appearance | Yellow solid |
| Water Solubility | Very low |
| pKa (most acidic) | ~7.9 |
| LogP | ~4.4 - 5.5 |
Table 2: Illustrative pH-Dependent Stability of this compound in Aqueous Solution at 37°C
| pH | Half-life (t½) (hours) | Apparent First-Order Degradation Rate Constant (k) (h⁻¹) |
| 3.0 | 12 | 0.0578 |
| 5.0 | 48 | 0.0144 |
| 7.4 | 8 | 0.0866 |
| 9.0 | 2 | 0.3466 |
Table 3: Illustrative Temperature and Photostability of this compound in Aqueous Solution (pH 7.4)
| Condition | Remaining Compound (%) after 24 hours |
| 4°C, protected from light | >95% |
| 25°C, protected from light | ~70% |
| 37°C, protected from light | ~40% |
| 25°C, exposed to ambient light | ~50% |
| 25°C, exposed to UV light (365 nm) | <20% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to investigate the intrinsic stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
2. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
3. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in a 60°C oven for 48 hours. Also, prepare a 100 µg/mL solution in acetonitrile:water (1:1) and incubate at 60°C for 48 hours.
-
Photodegradation: Expose a 100 µg/mL solution in acetonitrile:water (1:1) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
4. Sample Analysis:
-
At specified time points, withdraw aliquots, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
-
Determine the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of an unstressed control sample.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol describes a reverse-phase HPLC method for the quantification of this compound and the separation of its degradation products.
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).
-
Start with 50% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Diode array detector (DAD) to monitor at multiple wavelengths (e.g., 280 nm and 370 nm for chalcones).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
2. Method Validation (abbreviated):
-
Specificity: Analyze samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent this compound peak.
-
Linearity: Prepare a series of standard solutions of this compound (e.g., 1-100 µg/mL) and inject them to establish a linear calibration curve.
-
Accuracy and Precision: Determine the accuracy and precision of the method by analyzing samples of known concentrations on the same day (intra-day) and on different days (inter-day).
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway inhibition by this compound.
Caption: AMPK/MAPK signaling pathway activation by this compound.
Caption: Experimental workflow for assessing the aqueous stability of this compound.
Caption: Troubleshooting logic for unexpected experimental results with this compound.
References
- 1. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Applications of Prenylated Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies on Agents of Therapeutic Interest [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. sciforum.net [sciforum.net]
- 6. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 4-Hydroxyderricin Concentration for Anti-Cancer Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of 4-Hydroxyderricin for anti-cancer assays.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in a new cancer cell line?
Based on published data, a pilot experiment with a broad concentration range is recommended. A starting range of 1 µM to 100 µM is advisable.[1][2] For many cancer cell lines, significant cytotoxic effects are observed in the 5 µM to 50 µM range.[1][3][4][5]
Q2: How long should I incubate the cells with this compound?
The incubation time is critical and can vary between cell lines. Initial experiments should compare 24-hour and 48-hour time points.[1][2] Studies have shown that a 48-hour incubation often results in a more significant decrease in cell viability compared to 24 hours.[1][6]
Q3: My cells are not responding to this compound treatment. What could be the issue?
There are several potential reasons for a lack of response. Please refer to our troubleshooting guide below for a systematic approach to identifying the problem. Common issues include compound solubility, cell line resistance, and incorrect assay procedures.
Q4: How does this compound induce cancer cell death?
This compound has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cells.[1][3][6][7][8] It can modulate signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT/mTOR and BRAF/MEK/ERK pathways.[1][6][8][9]
Q5: What are the known signaling pathways affected by this compound?
Research indicates that this compound can suppress the proliferation of cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[1][6][7] This inhibition leads to the induction of apoptosis and cell cycle arrest. In melanoma, it has also been found to target the BRAF/MEK/ERK pathway.[8][9]
Data Presentation: Efficacy of this compound Across Various Cancer Cell Lines
The following table summarizes the effective concentrations of this compound that induce 50% inhibition of cell growth (IC50) in different human cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time | Assay Used | Reference |
| HL60 | Leukemia | 5.5 | Not Specified | Cytotoxicity Assay | [3][4][5] |
| CRL1579 | Melanoma | 4.8 | Not Specified | Cytotoxicity Assay | [3][4][5] |
| A549 | Lung | 10.2 | Not Specified | Cytotoxicity Assay | [3][4][5] |
| AZ521 | Stomach | 4.2 | Not Specified | Cytotoxicity Assay | [3][4][5] |
| HepG2 | Hepatocellular Carcinoma | > 40 (24h), > 20 (48h) | 24h & 48h | CCK-8 | [1][2] |
| Huh7 | Hepatocellular Carcinoma | > 40 (24h), > 20 (48h) | 24h & 48h | CCK-8 | [1][2] |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is a general guideline for determining the effect of this compound on cancer cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80, 100 µM).[1][2] Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a humidified incubator with 5% CO₂.[1][2]
-
Reagent Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of DMSO to dissolve the formazan crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[1]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol outlines the steps to quantify apoptosis induced by this compound.
-
Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of this compound for the desired time (e.g., 48 hours).[1]
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no cytotoxicity observed | Compound Insolubility: this compound may not be fully dissolved. | Ensure the stock solution in DMSO is clear. Gently warm the stock solution if necessary. Prepare fresh dilutions for each experiment. |
| Cell Line Resistance: The chosen cell line may be inherently resistant to this compound. | Test on a different, sensitive cell line to confirm compound activity. Consider increasing the concentration range and/or incubation time. | |
| Incorrect Assay Protocol: Errors in cell seeding density, incubation time, or reagent handling. | Review and optimize the cell viability assay protocol. Ensure accurate pipetting and consistent incubation times. | |
| High variability between replicates | Uneven Cell Seeding: Inconsistent number of cells seeded in each well. | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating wells. |
| Edge Effects: Evaporation from wells on the edge of the plate. | Avoid using the outermost wells of the 96-well plate for treatment groups. Fill them with a sterile medium or PBS. | |
| Compound Precipitation: The compound may precipitate out of the solution at higher concentrations. | Visually inspect the treatment media for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent system (if compatible with cells). | |
| Unexpected cell morphology changes | Solvent Toxicity: High concentration of DMSO. | Ensure the final DMSO concentration is below 0.1%. Run a vehicle control with the highest DMSO concentration used. |
| Contamination: Bacterial or fungal contamination in the cell culture. | Regularly check cell cultures for any signs of contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium if necessary. |
Visualizations
Signaling Pathway
Caption: this compound inhibits the PI3K/AKT/mTOR pathway.
Experimental Workflow
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Logic
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Promotes Apoptosis and Cell Cycle Arrest through Regulating PI3K/AKT/mTOR Pathway in Hepatocellular Cells - ProQuest [proquest.com]
- 3. This compound from Angelica keiskei roots induces caspase-dependent apoptotic cell death in HL60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. This compound Promotes Apoptosis and Cell Cycle Arrest through Regulating PI3K/AKT/mTOR Pathway in Hepatocellular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Ashitaba (Angelica keiskei) chalcones this compound and xanthoangelol suppress melanomagenesis by targeting BRAF and PI3-K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Ashitaba (Angelica keiskei) Chalcones this compound and Xanthoangelol Suppress Melanomagenesis By Targeting BRAF and PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Hydroxyderricin Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor bioavailability of 4-Hydroxyderricin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a natural chalcone compound found in the plant Angelica keiskei, commonly known as Ashitaba.[1] It has demonstrated a range of biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties.[2][3][4] Despite its therapeutic potential, its clinical utility is hampered by poor oral bioavailability, which is largely attributed to its low aqueous solubility.[5] This means that after oral administration, only a small fraction of the compound is absorbed into the bloodstream, limiting its effectiveness.
Q2: What are the primary reasons for the poor bioavailability of this compound?
The primary factor contributing to the poor bioavailability of this compound is its hydrophobic nature, leading to low solubility in the aqueous environment of the gastrointestinal tract. For a drug to be absorbed, it must first dissolve.[5] While studies show that this compound is rapidly absorbed, its overall low solubility limits the amount of dissolved compound available for absorption.[1]
Q3: What are the main strategies to overcome the poor bioavailability of this compound?
Several formulation strategies can be employed to enhance the solubility and, consequently, the bioavailability of poorly soluble drugs like this compound. These include:
-
Nanoformulations: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution rates.[6] Common nanoformulation approaches include:
-
Nanoemulsions: Oil-in-water emulsions that can encapsulate lipophilic drugs like this compound in tiny oil droplets.[7]
-
Solid Lipid Nanoparticles (SLNs): These are solid lipid-based nanoparticles that can encapsulate hydrophobic drugs, offering good stability and controlled release.[8][9]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to encapsulate the drug, protecting it from degradation and controlling its release.[10]
-
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can significantly improve its dissolution rate.[11]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin molecule can increase its aqueous solubility.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments aimed at improving this compound bioavailability.
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Low drug loading in nanoformulations | - Poor solubility of this compound in the chosen lipid or polymer. - Drug precipitation during the formulation process. - Suboptimal drug-to-carrier ratio. | - Screen various lipids or polymers to find one with higher solubilizing capacity for this compound. - Optimize the formulation process, for example, by adjusting the homogenization speed or temperature. - Experiment with different drug-to-carrier ratios to find the optimal loading efficiency. |
| Instability of nanoformulations (e.g., particle aggregation, drug leakage) | - Inappropriate surfactant or stabilizer concentration. - High particle surface energy. - Incompatible formulation components. | - Optimize the type and concentration of surfactant/stabilizer. - Employ a combination of stabilizers for synergistic effects. - Ensure all components of the formulation are compatible and consider long-term stability studies at different storage conditions. |
| Inconsistent results in in vitro dissolution studies | - Agglomeration of nanoparticles. - "Parachute effect" in supersaturated systems (common with solid dispersions) where the drug initially dissolves to a high concentration and then precipitates. - Inadequate sink conditions in the dissolution medium. | - Ensure proper dispersion of the formulation in the dissolution medium. - Include precipitation inhibitors in the formulation or dissolution medium. - Ensure the volume and composition of the dissolution medium provide adequate sink conditions to mimic in vivo absorption. |
| Poor correlation between in vitro dissolution and in vivo bioavailability | - The in vitro model does not accurately mimic the complex environment of the gastrointestinal tract (e.g., pH, enzymes, food effects). - The formulation is susceptible to enzymatic degradation in vivo. - The drug is a substrate for efflux transporters (e.g., P-glycoprotein) in the intestine. | - Utilize more biorelevant dissolution media (e.g., FaSSIF, FeSSIF). - Conduct Caco-2 permeability assays to assess intestinal permeability and efflux. - Consider the inclusion of permeation enhancers or efflux pump inhibitors in the formulation, if appropriate and safe. |
Quantitative Data Summary
The following tables present hypothetical comparative data to illustrate the potential improvements in the physicochemical properties and bioavailability of this compound with different formulation strategies.
Table 1: Physicochemical Characterization of this compound Formulations
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| Unformulated this compound | > 2000 | N/A | N/A |
| Nanoemulsion | 100 - 200 | < 0.2 | > 90% |
| Solid Lipid Nanoparticles (SLNs) | 150 - 300 | < 0.3 | > 85% |
| Solid Dispersion | N/A | N/A | N/A |
Table 2: In Vitro Dissolution and Permeability of this compound Formulations
| Formulation | Cumulative Drug Release at 2h (%) | Apparent Permeability Coefficient (Papp) in Caco-2 cells (x 10⁻⁶ cm/s) |
| Unformulated this compound | < 10% | 1.5 |
| Nanoemulsion | > 80% | 8.2 |
| Solid Lipid Nanoparticles (SLNs) | > 70% | 6.5 |
| Solid Dispersion | > 90% | Not Directly Applicable |
Table 3: Pharmacokinetic Parameters of this compound Formulations (Hypothetical In Vivo Data)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated this compound | 50 | 2.0 | 300 | 100 |
| Nanoemulsion | 350 | 1.5 | 2100 | 700 |
| Solid Lipid Nanoparticles (SLNs) | 280 | 2.5 | 1800 | 600 |
| Solid Dispersion | 400 | 1.0 | 2400 | 800 |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion by High-Pressure Homogenization
-
Preparation of the Oil Phase: Dissolve this compound (e.g., 10 mg/mL) in a suitable oil (e.g., medium-chain triglycerides) with gentle heating and stirring.
-
Preparation of the Aqueous Phase: Dissolve a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Span 80) in deionized water.
-
Formation of the Pre-emulsion: Add the oil phase to the aqueous phase dropwise while stirring at high speed (e.g., 10,000 rpm) for 30 minutes to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer (e.g., at 15,000 psi) for a specified number of cycles (e.g., 5-10 cycles) until a translucent nanoemulsion is formed.
-
Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: In Vitro Dissolution Study using USP Apparatus II (Paddle Method)
-
Preparation of Dissolution Medium: Prepare a dissolution medium that mimics the gastrointestinal fluid, such as simulated gastric fluid (SGF, pH 1.2) or simulated intestinal fluid (SIF, pH 6.8).
-
Apparatus Setup: Set up the USP Apparatus II with the paddle speed at 50 rpm and maintain the temperature of the dissolution medium at 37 ± 0.5 °C.
-
Sample Introduction: Introduce a known amount of the this compound formulation (equivalent to a specific dose of the drug) into the dissolution vessel.
-
Sampling: At predetermined time intervals (e.g., 5, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the dissolution medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point.
Protocol 3: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow them to differentiate and form a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Preparation of Test Solutions: Prepare a solution of the this compound formulation in a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Permeability Study (Apical to Basolateral):
-
Add the test solution to the apical (upper) chamber of the Transwell®.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
At predetermined time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a sensitive analytical method like LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
Visualizations
Caption: Workflow for enhancing the bioavailability of this compound.
Caption: Signaling pathways modulated by this compound.[12][13]
References
- 1. Absorption and metabolism of this compound and xanthoangelol after oral administration of Angelica keiskei (Ashitaba) extract in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound and xanthoangelol isolated from Angelica keiskei prevent dexamethasone-induced muscle loss - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. Hypotensive and lipid regulatory actions of this compound, a chalcone from Angelica keiskei, in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Murray State's Digital Commons - Scholars Week: Water Solubility of Chalcones for Safer Aqueous Applications [digitalcommons.murraystate.edu]
- 6. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Formulation of nanoemulsion parijoto fruit extract (Medinilla Speciosa) with variation of tweens stabilizers [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Solid Lipid Nanoparticles and Nanostructured Lipid Carriers: Structure, Preparation and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
4-Hydroxyderricin heat labile properties and handling precautions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the heat-labile properties of 4-Hydroxyderricin and the necessary precautions for its handling during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its heat lability a concern?
A1: this compound is a bioactive chalcone isolated from the plant Angelica keiskei. It is recognized for its potential therapeutic properties, including its activity as a selective monoamine oxidase B (MAO-B) inhibitor and its effects on signaling pathways such as PI3K/AKT/mTOR. Its classification as a "heat labile" compound means it is susceptible to degradation at elevated temperatures. This is a critical concern for researchers as improper handling and exposure to heat can lead to the degradation of the compound, resulting in a loss of its biological activity and potentially yielding inaccurate and irreproducible experimental results.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability and integrity of this compound, it is crucial to adhere to the following storage guidelines.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, with a focus on problems related to its heat sensitivity.
Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.
-
Possible Cause: Thermal degradation of this compound during the experimental workflow. Many cell culture incubators are set at 37°C, and prolonged exposure at this temperature can degrade the compound.
-
Troubleshooting Steps:
-
Minimize Incubation Time: Reduce the exposure time of this compound to 37°C as much as possible.
-
Pre-warm Media Separately: Before adding this compound, pre-warm the cell culture media to 37°C. Add the compound to the media immediately before treating the cells to minimize its time at this temperature.
-
Run a Temperature Control Experiment: If feasible, perform a parallel experiment at a lower temperature (e.g., room temperature) for a shorter duration to assess if the observed activity changes.
-
Freshly Prepare Solutions: Always use freshly prepared solutions of this compound for each experiment to avoid degradation that may occur in stored, ready-to-use dilutions.
-
Issue 2: Difficulty dissolving this compound powder.
-
Possible Cause: The compound may have poor solubility in the chosen solvent at room temperature.
-
Troubleshooting Steps:
-
Gentle Warming: As per supplier recommendations, gentle warming of the solution to 37°C can aid in dissolving the compound.[1]
-
Ultrasonication: Use an ultrasonic bath to assist in the dissolution process.[1]
-
Solvent Choice: Ensure the use of an appropriate solvent. Dimethyl sulfoxide (DMSO) is commonly used for creating stock solutions.[1]
-
Important Precaution: When warming the solution, do so for the shortest time necessary and monitor the process closely. Avoid prolonged heating.
-
Issue 3: Variability in results between different experimental batches.
-
Possible Cause: Inconsistent handling procedures, particularly concerning temperature, can lead to varying degrees of degradation between batches.
-
Troubleshooting Steps:
-
Standardize Protocols: Develop and strictly follow a standard operating procedure (SOP) for the handling of this compound. This should include specific details on solution preparation, storage, and addition to the experimental system.
-
Maintain a Cold Chain: When not in immediate use, keep the stock solution and its dilutions on ice.
-
Document Everything: Keep detailed records of each experiment, including the age of the stock solution, the duration and temperature of any heating steps, and the time the compound is kept at room temperature or in the incubator.
-
Quantitative Data Summary
| Property | Value | Reference |
| Melting Point | 136.0-137.0 °C | [2] |
| Storage (Powder) | 4°C, protect from light | [1] |
| Storage (Stock in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [1] |
| Solubility Note | To increase solubility, the tube can be heated to 37°C and sonicated in an ultrasonic bath. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).[1]
-
If dissolution is slow, briefly vortex the tube. If necessary, warm the tube to 37°C in a water bath for a short period and sonicate until the powder is fully dissolved.[1]
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1]
-
Protocol 2: General Handling for Cell-Based Assays
-
Preparation:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Keep the stock solution on ice during the preparation of working dilutions.
-
Prepare serial dilutions of the stock solution in pre-warmed (37°C) cell culture medium immediately before adding to the cells.
-
-
Cell Treatment:
-
Add the final working concentration of this compound to the cell cultures.
-
Minimize the time the treatment medium containing this compound is handled at room temperature or 37°C before being added to the cells.
-
-
Incubation:
-
Proceed with the standard incubation time required for the specific assay. Be aware that degradation may occur during this period and aim for the shortest effective incubation time.
-
Visualizations
Caption: Workflow for handling heat-sensitive this compound.
Caption: this compound's inhibitory effect on the PI3K/AKT/mTOR pathway.
References
Technical Support Center: 4-Hydroxyderricin Western Blot Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing western blotting to study the effects of 4-Hydroxyderricin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural chalcone compound isolated from Angelica keiskei.[1] Its primary mechanisms of action involve the regulation of several key signaling pathways. Notably, it has been shown to suppress the proliferation of certain cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway, which leads to apoptosis and cell cycle arrest.[1][2] It also demonstrates anti-inflammatory effects and can influence metabolic pathways by promoting the phosphorylation of AMPK and MAPK.[3][4]
Q2: Which proteins are commonly analyzed by western blot after this compound treatment?
Based on its known mechanisms, researchers typically analyze key proteins within the PI3K/AKT/mTOR and apoptosis pathways. These include total and phosphorylated forms of PI3K, AKT, and mTOR, as well as apoptosis-related proteins like Bax, Bcl-2, caspases, and PARP.[1][5] Other relevant targets may include proteins involved in cell cycle regulation (e.g., cyclin B1, CDK1), inflammation (e.g., iNOS, COX-2), or muscle regulation (e.g., MuRF-1), depending on the research context.[1][4][6][7]
Q3: Are there any specific considerations when preparing lysates from cells treated with this compound?
There are no unique lysis requirements for this compound-treated cells compared to standard western blot procedures. However, to ensure the preservation of post-translational modifications like phosphorylation, which is crucial for studying signaling pathways affected by this compound, it is critical to use a lysis buffer containing protease and phosphatase inhibitors.[8]
Troubleshooting Western Blot Experiments
This section addresses common issues encountered during the western blot analysis of this compound-treated samples.
Problem 1: Weak or No Signal
Q: I am not detecting any signal for my target protein after treating cells with this compound. What could be the cause?
A: A weak or absent signal can stem from multiple factors, ranging from protein transfer issues to antibody problems. Below is a table outlining potential causes and solutions.
| Possible Cause | Solution |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. For high molecular weight proteins, consider a longer transfer time or reducing the methanol percentage in the transfer buffer. For low molecular weight proteins, use a 0.2 µm pore size membrane to prevent "blow-through" and consider shorter transfer times.[8][9] |
| Low Target Protein Abundance | Increase the amount of total protein loaded per lane.[10][11] Confirm that this compound is not causing a significant downregulation of your target protein at the tested concentration and time point. |
| Suboptimal Antibody Concentration | The primary antibody concentration may be too low. Optimize the antibody dilution by performing a titration. Increase the incubation time (e.g., overnight at 4°C) to enhance signal.[10][12] |
| Inactive Reagents | Ensure that the primary and secondary antibodies have not expired and have been stored correctly.[12] Prepare fresh substrate solution immediately before use, as it can lose activity over time.[10] |
| Antigen Masking by Blocking Buffer | Non-fat dry milk can sometimes mask certain epitopes. Try switching to a 5% Bovine Serum Albumin (BSA) solution as the blocking agent.[8][13] |
| Excessive Washing | Over-washing the membrane can elute the antibody. Reduce the number or duration of washing steps.[11] |
Problem 2: High Background
Q: My western blot has a high background, making it difficult to see my specific bands. How can I fix this?
A: High background noise can obscure the detection of your target protein. The following table provides common causes and effective solutions.
| Possible Cause | Solution |
| High Antibody Concentration | An overly high concentration of the primary or secondary antibody is a common cause of high background. Reduce the antibody concentration.[10][14] |
| Inadequate Blocking | Ensure the blocking step is sufficient. Block for at least 1 hour at room temperature or overnight at 4°C. You can also try a different blocking agent (e.g., switch from non-fat dry milk to BSA or vice versa).[10][15] |
| Insufficient Washing | Residual unbound antibodies will cause a high background. Increase the number and duration of washing steps. Adding a detergent like Tween-20 (0.05-0.1%) to your wash buffer is highly recommended.[8][14] |
| Membrane Dried Out | Never allow the membrane to dry out during any of the incubation or washing steps, as this will cause non-specific antibody binding.[10][13] |
| Contaminated Buffers | Use freshly prepared, filtered buffers to avoid particulates that can settle on the membrane and create a "spotty" background.[10][12] |
Problem 3: Non-Specific Bands
Q: My blot shows multiple bands in addition to the band at the expected molecular weight. What should I do?
A: The presence of non-specific bands can complicate data interpretation. Consider the following troubleshooting steps.
| Possible Cause | Solution |
| Primary Antibody Concentration Too High | A high concentration of the primary antibody can lead to off-target binding. Reduce the antibody concentration and/or shorten the incubation time.[10] |
| Non-Specific Primary Antibody | Ensure your primary antibody is validated for the species and application. If possible, test a different antibody against your target.[14] |
| Sample Degradation | Protein degradation can lead to multiple bands of lower molecular weight. Always use fresh samples and add protease inhibitors to your lysis buffer.[8][11] |
| Excessive Protein Loaded | Overloading the gel can cause artifacts and non-specific bands. Try loading less total protein per lane.[10][14] |
| Cross-Reactivity of Secondary Antibody | Ensure your secondary antibody is specific to the host species of your primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[11] |
Quantitative Data Summary
The following table summarizes the effects of this compound on the expression of key proteins as documented in the literature. This can serve as a reference for expected outcomes in your experiments.
| Pathway | Protein | Effect of this compound | Cell Line(s) | Reference |
| PI3K/AKT/mTOR | PI3K, p-PI3K | Down-regulation | HepG2, Huh7 | [1][2] |
| p-AKT, p-mTOR | Down-regulation | HepG2, Huh7 | [1][2] | |
| Apoptosis | Bax, Caspase-3, Caspase-9 | Up-regulation | HepG2, Huh7 | [1] |
| Bcl-2 | Down-regulation | HepG2, Huh7 | [1] | |
| Cell Cycle | Cyclin B1, CDK1/CDC2 | Down-regulation | HepG2, Huh7 | [1] |
| Muscle Atrophy | Cbl-b, MuRF-1 | Down-regulation | C2C12 | [6][7] |
| Inflammation | iNOS, COX-2 | Down-regulation | RAW264 | [4] |
Experimental Protocols
Standard Western Blot Protocol for this compound Treated Cells
This protocol provides a general framework. Optimization of specific steps, such as antibody concentrations and incubation times, is recommended for each new antibody or experimental condition.
-
Cell Lysis:
-
After treating cells with the desired concentrations of this compound for the appropriate duration, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[1][8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation & SDS-PAGE:
-
Dilute the protein samples to the same concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker in one lane.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Blocking:
-
After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for at least 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[14]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to its optimal concentration.
-
Incubate the membrane with the primary antibody solution, typically overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[8]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1-2 hours at room temperature with gentle agitation.
-
-
Final Washes:
-
Repeat the washing step (Step 7) to remove unbound secondary antibody.
-
-
Signal Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Visualizations
Caption: this compound inhibits the PI3K/AKT/mTOR pathway.
Caption: A standard experimental workflow for western blotting.
Caption: A logical workflow for troubleshooting common western blot issues.
References
- 1. This compound Promotes Apoptosis and Cell Cycle Arrest through Regulating PI3K/AKT/mTOR Pathway in Hepatocellular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound and xanthoangelol from Ashitaba (Angelica keiskei) suppress differentiation of preadiopocytes to adipocytes via AMPK and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound from Angelica keiskei roots induces caspase-dependent apoptotic cell death in HL60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and xanthoangelol isolated from Angelica keiskei prevent dexamethasone-induced muscle loss - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. This compound and xanthoangelol isolated from Angelica keiskei prevent dexamethasone-induced muscle loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Western Blot bands troubleshooting - check the tips-Clinx勤翔 [clinxsci.com]
- 12. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 15. blog.mblintl.com [blog.mblintl.com]
How to prevent degradation of 4-Hydroxyderricin during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-Hydroxyderricin during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
A1: this compound is a prenylated chalcone, a type of natural phenolic compound, predominantly found in the plant Angelica keiskei (Ashitaba).[1][2][3][4][5][6][7] Like many chalcones, it is susceptible to degradation under various environmental conditions, including exposure to light, heat, and certain pH levels. This instability can lead to a significant loss of the target compound, affecting yield and the accuracy of experimental results.
Q2: What are the main factors that can cause the degradation of this compound during extraction?
A2: The primary factors contributing to the degradation of chalcones like this compound include:
-
pH: Chalcones can be unstable in both highly acidic and alkaline conditions, which can catalyze isomerization or other degradation reactions.[8][9][10][11][12]
-
Temperature: Elevated temperatures used during certain extraction methods, such as Soxhlet extraction or solvent evaporation, can accelerate degradation.[8]
-
Light: Exposure to UV or even ambient light can induce photochemical degradation.
-
Oxidation: The presence of oxygen can lead to oxidative degradation of the phenolic structure.
-
Solvent Choice: The polarity and protic nature of the extraction solvent can influence the stability of the chalcone.
Q3: Which extraction method is best for minimizing the degradation of this compound?
A3: While various methods can be employed, ultrasonic-assisted extraction (UAE) has been shown to be efficient and time-saving, which can help minimize degradation by reducing the exposure time to potentially harmful conditions.[13] A comparative study on the extraction of chalcones from Angelica keiskei showed that ultrasonic extraction yielded a higher extraction rate compared to Soxhlet and microwave extraction.[13]
Q4: What solvents are recommended for the extraction of this compound?
A4: Ethanol and ethyl acetate are commonly used and effective solvents for extracting this compound.[1][2][6][14] The choice of solvent can impact the extraction efficiency and potentially the stability of the compound. It is advisable to use high-purity solvents to avoid contaminants that could catalyze degradation.
Q5: How can I monitor the degradation of this compound during my experiments?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and reliable method for monitoring the integrity of this compound.[1] Developing a stability-indicating HPLC method allows for the separation and quantification of the intact this compound from its potential degradation products.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound in the final extract. | Degradation during extraction: Exposure to high temperature, prolonged extraction time, or inappropriate pH. | Optimize extraction parameters: use lower temperatures, shorten the extraction duration, and ensure the pH of the solvent is near neutral. Consider using methods like ultrasonic-assisted extraction which are typically faster.[13] |
| Inefficient extraction: Incorrect solvent or suboptimal solid-to-liquid ratio. | Use recommended solvents like ethanol or ethyl acetate.[1][2][6][14] Optimize the solid-to-liquid ratio; a higher ratio may improve extraction efficiency. | |
| Appearance of unknown peaks in the HPLC chromatogram. | Formation of degradation products: This can be caused by exposure to light, heat, or reactive chemicals. | Protect the sample from light at all stages of the extraction and analysis. Use amber glassware or cover equipment with aluminum foil. Perform extractions at a controlled, cool temperature. |
| Isomerization: Chalcones can undergo cis-trans isomerization, leading to additional peaks. | Control the pH of the extraction medium, as both acidic and alkaline conditions can promote isomerization.[9][10][11][12] | |
| Color change of the extract (e.g., darkening). | Oxidative degradation: Exposure to air (oxygen) can cause oxidation of phenolic compounds. | Degas solvents before use and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent can also help prevent oxidation. |
| Inconsistent results between batches. | Variability in extraction conditions: Minor changes in temperature, light exposure, or extraction time can lead to different levels of degradation. | Standardize the entire extraction protocol. Maintain a consistent temperature, protect all samples from light, and use precise timing for each step. |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol is optimized for high efficiency and minimal degradation.[13]
Materials:
-
Dried and powdered Angelica keiskei plant material
-
70% Ethanol (v/v)
-
Ultrasonic bath
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
-
Amber glassware
Procedure:
-
Weigh 10 g of the powdered plant material and place it in a 500 mL amber Erlenmeyer flask.
-
Add 500 mL of 70% ethanol to achieve a solid-liquid ratio of 1:50.
-
Place the flask in an ultrasonic bath with the power set to 300 W.
-
Sonicate the mixture for 20 minutes at a controlled temperature of 50°C.
-
After the first extraction, filter the mixture to separate the extract from the plant residue.
-
Return the plant residue to the flask and repeat the extraction process (steps 2-5) one more time.
-
Combine the filtrates from both extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Store the final extract in an amber vial at -20°C to prevent further degradation.
Protocol 2: Solvent Extraction using Ethyl Acetate
This protocol is based on a liquid-liquid extraction method.[1][2]
Materials:
-
Dried and powdered Angelica keiskei plant material (or dried sap)
-
Ethanol
-
Ethyl acetate
-
n-Hexane
-
Separatory funnel
-
Rotary evaporator
-
Amber glassware
Procedure:
-
Extract 10 g of the powdered plant material with ethanol (1:10 w/v) by maceration for 24 hours at room temperature, protected from light.
-
Filter the extract and evaporate the ethanol under reduced pressure at a temperature below 40°C to obtain a viscous extract.
-
Suspend the viscous extract in a mixture of ethanol and water (e.g., 7:3 v/v).
-
Perform a liquid-liquid partition by first extracting with n-hexane to remove nonpolar compounds. Discard the n-hexane phase.
-
Subsequently, extract the aqueous ethanol phase three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate fractions.
-
Evaporate the ethyl acetate under reduced pressure at a temperature below 40°C to yield the crude this compound extract.
-
Store the final extract in an amber vial at -20°C.
Data Presentation
Table 1: Comparison of Extraction Methods for Chalcones from Angelica keiskei [13]
| Extraction Method | Extraction Rate (mg/g of dried plant material) |
| Soxhlet Extraction | 6.193 |
| Ultrasonic Extraction | 7.53 |
| Microwave Extraction | 6.57 |
Table 2: Optimized Conditions for Different Extraction Methods [13]
| Parameter | Soxhlet Extraction | Ultrasonic Extraction | Microwave Extraction |
| Temperature | 100°C | 50°C | 70°C |
| Time | 3 hours | 20 minutes (x2) | 1 minute (x3) |
| Ethanol Conc. | 60% | 70% | 60% |
| Solid-Liquid Ratio | 1:50 | 1:50 | 1:40 |
Visualizations
Caption: General experimental workflow for the extraction of this compound.
Caption: Factors leading to the degradation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Absorption and metabolism of this compound and xanthoangelol after oral administration of Angelica keiskei (Ashitaba) extract in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and xanthoangelol isolated from Angelica keiskei prevent dexamethasone-induced muscle loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound from Angelica keiskei roots induces caspase-dependent apoptotic cell death in HL60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. CN101759543A - Method for extracting chalcone from fresh angelica keiskei - Google Patents [patents.google.com]
Determining optimal dosage of 4-Hydroxyderricin for animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the optimal dosage of 4-Hydroxyderricin for animal studies. It includes troubleshooting guides, FAQs, data summaries, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in mice for efficacy studies?
A1: Based on available literature, a starting oral dose in the range of 50-100 mg/kg body weight is a reasonable starting point for efficacy studies in mice. Pharmacokinetic studies have shown rapid absorption of an Angelica keiskei extract (containing this compound) in mice at doses between 50-500 mg/kg[1]. Neuroprotective effects of a chalcone extract from Ashitaba, which includes this compound, were observed at oral doses of 300 and 600 mg/kg/day in mice.
Q2: What is the known toxicity profile of this compound?
Q3: How should this compound be prepared for oral administration?
A3: this compound is a lipophilic compound. For oral gavage, it can be suspended in a vehicle such as corn oil, or a solution of 0.5% sodium carboxymethyl cellulose (CMC-Na). Ensure the suspension is homogenous before each administration. Sonication may be required to achieve a uniform suspension.
Q4: What are the known mechanisms of action for this compound?
A4: this compound has been shown to modulate several key signaling pathways. Notably, it can inhibit the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer, and activate the AMPK/MAPK pathway, which is involved in cellular energy homeostasis and inflammation[8].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results between animals | Inaccurate dosing, variability in animal handling, or non-homogenous drug suspension. | Ensure precise calculation of dose for each animal's body weight. Handle all animals consistently to minimize stress. Vigorously vortex or sonicate the this compound suspension before each gavage to ensure uniformity. |
| Animal distress after administration | Aspiration during gavage, or potential acute toxicity at the administered dose. | Ensure proper gavage technique to avoid administration into the trachea. If distress is observed, lower the dose for subsequent experiments and monitor animals closely. Consider alternative, less stressful administration methods like voluntary oral administration in flavored jelly. |
| Low bioavailability or lack of efficacy | Poor absorption of the compound. | Consider using a different vehicle to improve solubility and absorption. Ensure the compound is administered at a consistent time relative to the animals' light/dark and feeding cycles. |
| Difficulty dissolving this compound | High lipophilicity of the compound. | Use of co-solvents such as DMSO (ensure final concentration is non-toxic) or PEG400 in the vehicle may improve solubility. However, always run a vehicle-only control group to account for any effects of the vehicle itself. |
Data Presentation
Table 1: Summary of In Vivo Studies with this compound and Related Chalcones
| Compound | Animal Model | Dosage | Administration Route | Duration | Observed Effects | Reference |
| Angelica keiskei extract (containing this compound) | Mice | 50-500 mg/kg | Oral | Single dose | Rapid absorption and distribution to various tissues. | [1] |
| This compound | Stroke-prone spontaneously hypertensive rats | 0.07% in diet | Dietary | 7 weeks | Suppression of systolic blood pressure elevation, reduction of serum VLDL, and decrease in hepatic triglyceride content. | [9] |
| Ashitaba extract (containing this compound) | Male C57BL/6J mice | Not specified | Oral | Not specified | Suppressed dexamethasone-induced muscle mass wasting. | [10] |
| Chalcone derivatives | Mice | Up to 5000 mg/kg | Oral | Single dose | LD50 of 3807.9 mg/kg for more toxic derivatives; >5000 mg/kg for others. | [2][3] |
| Synthetic chalcones | BALB/c mice | >550 mg/kg | Intraperitoneal | Single dose | LD50 > 550 mg/kg. | [4][5][6][7] |
| Synthetic chalcones | BALB/c mice | 20 and 40 mg/kg | Intraperitoneal | 21 days | Subchronic toxicity assessment; one chalcone showed some visceral damage. | [4][5][6] |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study in Mice (Up-and-Down Procedure)
This protocol is a guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.
-
Animals: Use healthy, young adult mice (e.g., CD-1 or C57BL/6), 6-8 weeks old, of a single sex.
-
Housing: House animals individually in a controlled environment (12-h light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
-
Acclimatization: Acclimatize animals to the housing conditions for at least 7 days before the experiment.
-
Dose Preparation: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% CMC-Na in sterile water).
-
Dosing Procedure (Up-and-Down Method):
-
Start with a single mouse at a dose estimated to be just below the expected LD50 (e.g., 2000 mg/kg, based on data from other chalcones).
-
If the animal survives after a 48-hour observation period, the next animal is dosed at a higher level (e.g., by a factor of 1.5-2.0).
-
If the animal dies, the next animal is dosed at a lower level.
-
Continue this process until the criteria for stopping the test are met (e.g., a sufficient number of reversals in outcome have been observed).
-
-
Observation: Observe animals for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 24 hours post-dosing, and then daily for 14 days. Record changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.
-
Data Analysis: Calculate the LD50 using appropriate statistical methods for the up-and-down procedure.
Protocol 2: Oral Administration for Efficacy Studies in Mice
-
Animals and Housing: As described in Protocol 1.
-
Dose Selection: Based on pilot studies or literature, select 3-4 dose levels (e.g., 50, 100, 200 mg/kg) and a vehicle control group.
-
Dose Preparation: Prepare homogenous suspensions of this compound for each dose group.
-
Administration: Administer the assigned dose orally by gavage once daily for the duration of the study. The volume administered should be based on the individual animal's body weight (typically 5-10 mL/kg).
-
Monitoring: Monitor animals daily for any adverse effects. Measure body weight at least twice weekly.
-
Efficacy Endpoints: At the end of the study, collect relevant tissues or perform behavioral tests to assess the efficacy of this compound for the specific disease model being studied.
-
Data Analysis: Analyze the data using appropriate statistical tests to compare the treated groups with the vehicle control group.
Mandatory Visualization
Experimental workflow for in vivo efficacy studies.
Inhibition of the PI3K/AKT/mTOR pathway by this compound.
Activation of the AMPK/MAPK pathway by this compound.
References
- 1. Absorption and metabolism of this compound and xanthoangelol after oral administration of Angelica keiskei (Ashitaba) extract in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. scielosp.org [scielosp.org]
- 5. scielosp.org [scielosp.org]
- 6. Toxicity assessment of synthetic chalcones with antileishmanial potential in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TOXICITY ASSESSMENT OF SYNTHETIC CHALCONES WITH ANTILEISHMANIAL POTENTIAL IN BALB/c MICE | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Hypotensive and lipid regulatory actions of this compound, a chalcone from Angelica keiskei, in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and xanthoangelol isolated from Angelica keiskei prevent dexamethasone-induced muscle loss - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of 4-Hydroxyderricin Purification by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the column chromatography purification of 4-Hydroxyderricin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of chalcones like this compound, silica gel is the most commonly used stationary phase.[1][2][3][4][5] The choice of silica gel mesh size depends on the type of chromatography. For gravity column chromatography, a mesh size of 60-120 is often suitable, while for flash chromatography, a finer mesh size of 230-400 is recommended for higher resolution.[1][6]
Q2: Which mobile phase composition is a good starting point for this compound purification?
A2: A common mobile phase for separating chalcones is a mixture of a non-polar solvent, such as hexane or petroleum ether, and a moderately polar solvent like ethyl acetate.[1][7] A good starting point for gradient elution would be to begin with a high ratio of the non-polar solvent (e.g., Hexane:Ethyl Acetate 9:1) and gradually increase the polarity by increasing the proportion of ethyl acetate.[8] The optimal solvent system should be determined by preliminary Thin Layer Chromatography (TLC) analysis.
Q3: How can I monitor the separation of this compound during column chromatography?
A3: The separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).[1] Spot the collected fractions on a TLC plate and develop it in a solvent system that gives a good separation of this compound from its impurities. The spots can be visualized under a UV lamp. Fractions containing the pure compound can then be combined.
Q4: What are the expected challenges when purifying this compound?
A4: Challenges in purifying chalcones often include co-elution with starting materials or byproducts, the compound appearing as an oil instead of a solid, and potential degradation on the silica gel.[8][9] Careful optimization of the mobile phase and sample loading are crucial to overcome these issues.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of this compound from Impurities | The polarity of the mobile phase is too high or too low. | Optimize the solvent system using TLC. Aim for a significant difference in Rf values between this compound and the impurities. A gradient elution from a non-polar to a more polar solvent system is often effective.[1] |
| The column is overloaded with the crude sample. | Reduce the amount of sample loaded onto the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. | |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. The "wet slurry" method is generally recommended for packing.[1][10] | |
| This compound is not Eluting from the Column | The mobile phase is not polar enough to move the compound down the column. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. If necessary, a small amount of a more polar solvent like methanol can be added.[1] |
| This compound may have degraded on the silica gel. | Assess the stability of this compound on silica gel by spotting it on a TLC plate and letting it sit for a few hours before developing. If degradation is observed, consider using a different stationary phase like alumina or a deactivated silica gel. | |
| This compound Elutes Too Quickly (with the solvent front) | The mobile phase is too polar. | Start with a much less polar mobile phase. For instance, begin with 100% hexane and gradually introduce the polar solvent. |
| Fractions Containing this compound are Tailing | The sample was loaded in a solvent that is too polar. | Dissolve the crude sample in a minimal amount of the initial, non-polar mobile phase or a solvent of similar polarity. If the sample is not soluble, consider the "dry loading" method. |
| There might be an interaction between the hydroxyl groups of this compound and the acidic silica gel. | Add a small amount of a modifier like acetic acid or triethylamine (depending on the compound's nature) to the mobile phase to improve peak shape. | |
| The Purified this compound is an Oil Instead of a Solid | The presence of residual solvent or minor impurities. | Try to remove residual solvent under high vacuum. If it remains an oil, re-purify the combined fractions with a shallower solvent gradient or consider recrystallization from a suitable solvent like ethanol.[9] |
| The compound may have a low melting point. | This is a physical characteristic of the pure compound and not necessarily a purity issue. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
-
Preparation: Dissolve a small amount of the crude this compound extract in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a pre-determined solvent system (e.g., Hexane:Ethyl Acetate in various ratios like 9:1, 4:1, 1:1).
-
Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp.
-
Analysis: The ideal solvent system will show good separation between the spot corresponding to this compound and other impurity spots, with the Rf value of this compound being around 0.2-0.4.
Protocol 2: Column Chromatography Purification of this compound (Wet Packing Method)
-
Column Preparation:
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.[10]
-
Add a small layer of sand on top of the cotton plug.[10]
-
In a beaker, prepare a slurry of silica gel (60-120 mesh) in the initial, non-polar mobile phase (e.g., Hexane:Ethyl Acetate 9:1).[1]
-
Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing and remove air bubbles.[10]
-
Once the silica gel has settled, add a thin layer of sand on top to prevent disturbance during sample loading.[10]
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of the initial mobile phase.
-
Carefully add the dissolved sample to the top of the column using a pipette.[10]
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level just reaches the top of the sand layer.[10]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions in test tubes.
-
Start with the initial non-polar solvent system and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Monitor the collected fractions by TLC.
-
-
Isolation:
-
Combine the fractions that contain pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for poor separation issues.
References
- 1. jetir.org [jetir.org]
- 2. column-chromatography.com [column-chromatography.com]
- 3. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 4. Silica Gel Column Chromatography: Significance and symbolism [wisdomlib.org]
- 5. silicageldesiccant.wordpress.com [silicageldesiccant.wordpress.com]
- 6. rsc.org [rsc.org]
- 7. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Managing Cytotoxicity of 4-Hydroxyderricin in Normal Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxyderricin. The information is designed to help manage its cytotoxic effects on normal cell lines during in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: At what concentration does this compound become cytotoxic to normal cell lines?
A1: The cytotoxicity of this compound is cell-type dependent. While it shows potent activity against various cancer cell lines at low micromolar concentrations, its effect on normal cells can vary. For instance, in 3T3-L1 preadipocytes, no cytotoxicity was observed at 5 µM[1]. It's crucial to determine the IC50 (half-maximal inhibitory concentration) in your specific normal cell line of interest. We recommend performing a dose-response curve starting from a low concentration (e.g., 0.1 µM) up to a high concentration (e.g., 100 µM) to establish the cytotoxic profile.
Q2: I am observing significant cytotoxicity in my normal cell line at concentrations effective against my cancer cell line. How can I mitigate this?
A2: This suggests a narrow therapeutic window in your experimental setup. Here are a few troubleshooting strategies:
-
Optimize Concentration and Exposure Time: Reduce the concentration of this compound to the lowest effective dose for your cancer cell line. Additionally, consider reducing the exposure time. A shorter incubation period may be sufficient to induce apoptosis in cancer cells while minimizing damage to normal cells.
-
Co-treatment with a Cytoprotective Agent: Consider pre-treating your normal cells with an antioxidant like N-acetylcysteine (NAC). Antioxidants can help mitigate cytotoxicity induced by compounds that increase reactive oxygen species (ROS)[2]. A pilot experiment to determine the optimal non-toxic concentration of NAC for your cells is recommended before co-treatment.
-
Serum Starvation Conditions: Culture your normal cells in low-serum media. Some studies suggest that rapidly dividing cells are more susceptible to certain cytotoxic agents. Since cancer cells often proliferate faster than normal cells, this might provide a degree of selectivity.
Q3: What are the known mechanisms of this compound-induced cytotoxicity?
A3: In cancer cells, this compound is known to induce apoptosis through two primary signaling pathways:
-
The PI3K/AKT/mTOR Pathway: this compound inhibits this pathway, which is often overactive in cancer and promotes cell survival and proliferation. Inhibition of this pathway leads to cell cycle arrest and apoptosis[3][4].
-
The Death Receptor-Mediated Pathway: It can also activate caspase-8 and caspase-9, key initiators of the extrinsic and intrinsic apoptotic pathways, respectively[5].
The mechanism in normal cells is less understood and may be cell-type specific. If you are observing high toxicity in normal cells, it is possible these pathways are also being affected.
Q4: How can I assess if this compound is selectively targeting cancer cells over normal cells in my experiments?
A4: To determine the selectivity, you should perform parallel cytotoxicity assays on your cancer cell line and your normal cell line.
-
Determine IC50 values: Calculate the IC50 for both cell lines.
-
Calculate the Selectivity Index (SI): The SI is the ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line (SI = IC50 normal cell / IC50 cancer cell). A higher SI value indicates greater selectivity for the cancer cell line.
Q5: Are there any known beneficial effects of this compound on normal cells at non-cytotoxic concentrations?
A5: Yes, at lower concentrations, this compound has shown some beneficial effects on certain normal cell types. For example, it has been shown to promote wound healing in porcine vascular endothelial cells[6][7]. It also prevents dexamethasone-induced protein degradation in C2C12 myotubes[8]. This suggests that dose selection is critical to harnessing its therapeutic potential while avoiding unwanted cytotoxicity.
Data Presentation: Cytotoxicity of this compound
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL60 | Leukemia | 5.5 | [5] |
| CRL1579 | Melanoma | 4.8 | [5] |
| A549 | Lung | 10.2 | [5] |
| AZ521 | Stomach | 4.2 | [5] |
| HepG2 | Hepatocellular Carcinoma | >40 (at 24h) | [3] |
| Huh7 | Hepatocellular Carcinoma | >40 (at 24h) | [3] |
Note: Data on IC50 values in a wide range of normal human cell lines is limited in the current literature. Researchers are strongly encouraged to establish these values for their specific cell lines of interest.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTT Assay
-
Cell Seeding: Seed your cells (both cancer and normal) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in your cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Co-treatment with N-acetylcysteine (NAC) to Mitigate Cytotoxicity
-
NAC Concentration Optimization: First, determine the optimal, non-toxic concentration of NAC for your normal cell line by performing a standard cytotoxicity assay with NAC alone.
-
Cell Seeding: Seed your normal cells in a 96-well plate as described in Protocol 1.
-
Pre-treatment with NAC: After 24 hours of cell attachment, remove the medium and add fresh medium containing the pre-determined optimal concentration of NAC. Incubate for 1-2 hours.
-
Co-treatment with this compound: Prepare serial dilutions of this compound in medium that also contains the optimal concentration of NAC. Remove the NAC pre-treatment medium and add the this compound/NAC medium to the cells.
-
Follow Steps 4-8 from Protocol 1 to determine the IC50 of this compound in the presence of NAC. Compare this to the IC50 of this compound alone to assess the cytoprotective effect of NAC.
Visualizations
Caption: Troubleshooting workflow for addressing high cytotoxicity of this compound in normal cell lines.
References
- 1. This compound and xanthoangelol from Ashitaba (Angelica keiskei) suppress differentiation of preadiopocytes to adipocytes via AMPK and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytoprotective effect of anthocyanins against doxorubicin-induced toxicity in H9c2 cardiomyocytes in relation to their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Promotes Apoptosis and Cell Cycle Arrest through Regulating PI3K/AKT/mTOR Pathway in Hepatocellular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound from Angelica keiskei roots induces caspase-dependent apoptotic cell death in HL60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Promotion of Endothelial Wound Healing by the Chalcones this compound and Xanthoangelol, and the Molecular Mechanism of This Effect [jstage.jst.go.jp]
- 7. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 8. This compound and xanthoangelol isolated from Angelica keiskei prevent dexamethasone-induced muscle loss - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 4-Hydroxyderricin and Xanthoangelol in Melanoma Cells
For Immediate Release
AUSTIN, TX – Researchers in the field of oncology and drug development are continually exploring novel compounds for the effective treatment of melanoma, a highly aggressive form of skin cancer. Among the promising natural products are 4-Hydroxyderricin and Xanthoangelol, two chalcones found in the plant Angelica keiskei. This guide provides a comprehensive comparison of their anti-melanoma activities, drawing upon key experimental data to inform researchers, scientists, and drug development professionals.
Executive Summary
Both this compound and Xanthoangelol exhibit significant anti-melanoma properties by targeting crucial signaling pathways involved in cancer cell proliferation and survival. These compounds induce cell cycle arrest and apoptosis in melanoma cells, primarily through the inhibition of the BRAF/MEK/ERK and PI3K/AKT pathways. While both chalcones are effective, Xanthoangelol demonstrates a more potent and dose-dependent inhibition of BRAFV600E kinase activity compared to this compound.
Data Presentation
The following table summarizes the quantitative data on the inhibitory activities of this compound and Xanthoangelol in melanoma cells.
| Parameter | This compound | Xanthoangelol | Melanoma Cell Line(s) | Reference |
| BRAFV600E Kinase Activity Inhibition | 17.4 ± 4.1% at 20 µM | 23.7 ± 8.5% at 5 µM50.6 ± 9.1% at 10 µM81.4 ± 6.4% at 20 µM | SK-MEL-28 | [1] |
| PI3-K (p110/p85) Activity Inhibition | 42.5% at 0.05 µM | 46.6% at 0.05 µM | SK-MEL-28 | [1] |
| Cell Growth Inhibition | Significant at ≥ 5 µM | Significant at ≥ 5 µM | SK-MEL-5, SK-MEL-28 | [1] |
| IC50 (Cytotoxicity) | 4.8 µM | Not explicitly reported | CRL1579 (melanoma) | [2] |
Mechanism of Action
Both this compound and Xanthoangelol exert their anti-melanoma effects by concurrently targeting two key signaling pathways that are often constitutively activated in melanoma: the BRAF/MEK/ERK pathway and the PI3K/AKT pathway.[1]
-
BRAF/MEK/ERK Pathway: This pathway is critical for cell proliferation. Mutations in BRAF, particularly the V600E mutation, are found in over 50% of melanomas and lead to constant activation of this pathway.[1] Xanthoangelol shows a strong, dose-dependent inhibition of BRAFV600E activity, while this compound exhibits a more modest inhibitory effect at higher concentrations.[1] The inhibition of this pathway leads to a decrease in the phosphorylation of downstream proteins MEK1/2 and ERK1/2.[1]
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and is also frequently overactive in melanoma.[1] Both this compound and Xanthoangelol are potent inhibitors of PI3-K activity, leading to a substantial reduction in the phosphorylation of AKT.[1]
The dual inhibition of these pathways ultimately leads to the induction of G1 phase cell cycle arrest and apoptosis (programmed cell death) in melanoma cells.[1] This is evidenced by an increase in the levels of cleaved PARP and caspase-3, and a decrease in the anti-apoptotic protein Bcl-2.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: SK-MEL-5 and SK-MEL-28 melanoma cells were seeded into 96-well plates at a density of 1 x 10³ cells per well.[3]
-
Treatment: The cells were treated with varying concentrations of this compound or Xanthoangelol.[3]
-
Incubation: The plates were incubated for 1, 2, 3, or 4 days.[3]
-
Viability Estimation: Cell viability was determined using the MTS assay according to the manufacturer's instructions.[3]
Apoptosis Assay (Annexin V Staining)
-
Cell Culture and Treatment: SK-MEL-28 cells were cultured to 70-80% confluency and then incubated with 5, 10, or 20 µmol/L of this compound or Xanthoangelol, or a vehicle control, for 72 hours.[3]
-
Cell Collection and Staining: Cells were collected, and apoptosis was detected using an Annexin V staining kit.[3]
-
Flow Cytometry: The percentage of apoptotic cells was quantified using flow cytometry.[3]
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Synchronization and Treatment: SK-MEL-28 cells were synchronized in the G0-phase by serum deprivation. The cells were then treated with 15 µmol/L of this compound or Xanthoangelol, or a vehicle control, for 6, 12, 18, 24, or 48 hours.[3]
-
Fixation and Staining: After treatment, the cells were fixed with ethanol and stained with propidium iodide.[3]
-
Flow Cytometry: The cell cycle phase distribution was determined by flow cytometry.[3]
Western Blotting
-
Cell Lysis: SK-MEL-28 cells were treated with the indicated concentrations of this compound or Xanthoangelol for 24 hours and then lysed.[2]
-
Protein Quantification: Protein concentration in the lysates was determined.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membranes were probed with primary antibodies against phosphorylated and total forms of AKT, MEK, and ERK, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using a chemiluminescence reagent.[1]
Visualizations
Experimental Workflow for Cellular Assays
Caption: Workflow for assessing cell proliferation, apoptosis, and cell cycle.
Signaling Pathways Targeted by this compound and Xanthoangelol
Caption: Inhibition of BRAF/MEK/ERK and PI3K/AKT pathways.
References
- 1. Phospho-ERK1/2 (P44-MAPK) (Thr202, Tyr204) Polyclonal Antibody (602-310) [thermofisher.com]
- 2. The Ashitaba (Angelica keiskei) chalcones this compound and xanthoangelol suppress melanomagenesis by targeting BRAF and PI3-K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthoangelol and this compound Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Hydroxyderricin and Other Monoamine Oxidase-B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of 4-Hydroxyderricin, a naturally derived chalcone, and other prominent Monoamine Oxidase-B (MAO-B) inhibitors. The content is designed to offer an objective comparison of their performance, supported by experimental data, to aid in research and drug development efforts in the field of neurodegenerative diseases and other related disorders.
Introduction to MAO-B Inhibition
Monoamine Oxidase-B (MAO-B) is a key enzyme in the catabolism of several monoamine neurotransmitters, most notably dopamine.[1] Inhibition of MAO-B increases the synaptic availability of dopamine, a strategy that has proven effective in the symptomatic treatment of Parkinson's disease.[2] Furthermore, MAO-B inhibitors are believed to possess neuroprotective properties by reducing oxidative stress arising from dopamine metabolism and by modulating pro-survival signaling pathways.[1][3] This guide will compare the biochemical and pharmacological properties of this compound with established MAO-B inhibitors such as selegiline, rasagiline, and safinamide.
Comparative Efficacy and Selectivity
The potency and selectivity of MAO-B inhibitors are critical parameters for their therapeutic potential, minimizing off-target effects. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key indicators of potency, while the selectivity index (SI) quantifies the preference for MAO-B over MAO-A.
| Inhibitor | Type | IC50 (MAO-B) | Ki (MAO-B) | Selectivity Index (SI) for MAO-B |
| This compound | Chalcone | 3.43 µM | Not Reported | >1000-fold vs MAO-A |
| Selegiline | Irreversible | 0.007 µM | Not Reported | ~50-fold vs MAO-A |
| Rasagiline | Irreversible | 0.014 µM | Not Reported | ~50-fold vs MAO-A |
| Safinamide | Reversible | 0.08 µM | 0.5 µM | ~1000-fold vs MAO-A[4] |
Table 1: Comparative in vitro efficacy and selectivity of MAO-B inhibitors.
Mechanism of Action and Neuroprotective Signaling Pathways
While the primary mechanism of action for these inhibitors is the blockade of MAO-B's catalytic activity, their downstream effects on cellular signaling pathways are of significant interest for their potential disease-modifying roles.
Dopamine Metabolism Pathway:
MAO-B is located on the outer mitochondrial membrane and plays a crucial role in the degradation of dopamine in glial cells.[3] Inhibition of MAO-B prevents the conversion of dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL), thereby increasing dopamine levels in the brain.[3]
Neuroprotective Signaling Pathways:
Beyond increasing dopamine levels, MAO-B inhibitors have been shown to modulate key signaling pathways involved in neuronal survival and protection. Notably, inhibitors like selegiline and rasagiline can induce the expression of anti-apoptotic proteins such as Bcl-2 and neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[5][6] This suggests a dual role for these compounds in both symptomatic relief and potential neuroprotection.
Experimental Protocols
This section outlines a general methodology for an in vitro fluorometric assay to determine the MAO-B inhibitory activity of a test compound.
Objective: To determine the IC50 value of a test compound for MAO-B inhibition.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine or a proprietary fluorogenic substrate)
-
MAO-B Assay Buffer
-
Test compound (e.g., this compound)
-
Positive control (e.g., Selegiline)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and positive control in MAO-B Assay Buffer to achieve a range of final assay concentrations.
-
Reconstitute the MAO-B enzyme and substrate according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to triplicate wells:
-
Blank: Assay Buffer
-
Enzyme Control (100% activity): Assay Buffer + MAO-B enzyme
-
Test Compound: Dilutions of the test compound + MAO-B enzyme
-
Positive Control: Dilutions of the positive control + MAO-B enzyme
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the MAO-B substrate to all wells to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for H2O2 detection-based assays) in kinetic mode for a set duration (e.g., 30-60 minutes) at 37°C.[7]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Normalize the activity of the test compound wells to the enzyme control (100% activity) and the blank (0% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.[8]
-
Experimental Workflow:
Conclusion
This compound presents itself as a promising natural compound with potent and highly selective MAO-B inhibitory activity. Its efficacy, comparable in selectivity to the pharmaceutical drug safinamide, warrants further investigation into its therapeutic potential. The established MAO-B inhibitors—selegiline, rasagiline, and safinamide—each possess distinct pharmacological profiles, particularly concerning their reversibility of inhibition. The neuroprotective effects demonstrated by some MAO-B inhibitors, through the modulation of pro-survival signaling pathways, highlight an exciting avenue for future research and the development of disease-modifying therapies for neurodegenerative disorders. This guide provides a foundational comparison to inform further preclinical and clinical evaluation of these and other novel MAO-B inhibitors.
References
- 1. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 2. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. abcam.cn [abcam.cn]
- 8. IC50 - Wikipedia [en.wikipedia.org]
Validating the Anti-Angiogenic Potential of 4-Hydroxyderricin In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Anti-Angiogenic Efficacy
To contextualize the potential efficacy of 4-Hydroxyderricin, this section presents quantitative data from in vivo angiogenesis assays for the comparable chalcone, Butein, and the well-established anti-angiogenic drug, Bevacizumab (Avastin®).
Table 1: In Vivo Anti-Angiogenic Activity in the Matrigel Plug Assay
| Compound | Dosage | Animal Model | Assay Duration | Endpoint Measured | Result |
| Butein | 5 and 10 mg/kg/day (i.p.) | Mice | 7 days | Hemoglobin content in Matrigel plug | Significant reduction in hemoglobin content compared to VEGF control[1][2][3] |
| Bevacizumab | 5 mg/kg (i.p.) | Mice | 7 days | Hemoglobin content in Matrigel plug | Significant reduction in hemoglobin content compared to control |
Table 2: In Vivo Anti-Angiogenic Activity in the Chick Chorioallantoic Membrane (CAM) Assay
| Compound | Dosage | Endpoint Measured | Result |
| Bevacizumab | 1 mg/ml on filter paper | Vessel area (mm²) | Significant reduction in vessel area compared to non-treatment group[4] |
Mechanistic Insights: Signaling Pathways
This compound has been shown to modulate key signaling pathways implicated in cell proliferation, survival, and apoptosis. A recent study demonstrated its ability to regulate the PI3K/AKT/mTOR pathway in hepatocellular carcinoma cells, leading to apoptosis and cell cycle arrest[5][6]. This pathway is also a critical regulator of angiogenesis.[7][8]
The Vascular Endothelial Growth Factor (VEGF) signaling cascade is a primary driver of angiogenesis. Upon VEGF binding to its receptor, VEGFR-2, a series of downstream signaling events are initiated, including the activation of the PI3K/Akt/mTOR pathway.[9][10][11] This activation promotes endothelial cell proliferation, migration, and survival, all of which are essential for the formation of new blood vessels. The inhibitory effect of this compound on the PI3K/Akt/mTOR pathway suggests a strong potential for anti-angiogenic activity by disrupting this critical signaling axis.
Butein, our surrogate compound, has also been shown to inhibit the phosphorylation of Akt and mTOR, further strengthening the hypothesis that this is a common mechanism for the anti-angiogenic effects of this class of chalcones.[1][3]
Caption: Proposed anti-angiogenic mechanism of this compound.
Experimental Protocols
Detailed methodologies for the in vivo assays are provided below to facilitate the design of future studies aimed at directly validating the anti-angiogenic effects of this compound.
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to assess angiogenesis.[12]
Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.
Methodology:
-
Egg Incubation: Fertilized chicken eggs are incubated at 37°C with controlled humidity.
-
Windowing: On embryonic day 3-4, a small window is carefully created in the eggshell to expose the CAM.
-
Compound Application: A sterile filter paper disc or a carrier sponge containing the test compound (this compound) or control is placed on the CAM.
-
Incubation: The window is sealed, and the eggs are further incubated for 48-72 hours.
-
Analysis: The CAM is photographed, and the extent of angiogenesis is quantified by measuring parameters such as the number of blood vessel branch points, vessel length, and vessel density.[13]
Matrigel Plug Assay
The Matrigel plug assay is a robust in vivo model to quantify both angiogenesis and anti-angiogenic effects.[14][15][16][17]
Caption: Workflow for the Matrigel Plug Assay.
Methodology:
-
Preparation: Matrigel, a basement membrane extract, is mixed with a pro-angiogenic factor (e.g., VEGF or bFGF) and the test compound (this compound) or control.
-
Injection: The mixture is subcutaneously injected into mice, where it forms a solid plug.
-
Incubation: The plugs are allowed to incubate for a period of 7 to 21 days, during which host cells and blood vessels infiltrate the gel.
-
Analysis: The Matrigel plugs are excised, and angiogenesis is quantified. Common methods include:
Conclusion and Future Directions
The available evidence strongly suggests that this compound possesses anti-angiogenic properties, likely mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway. However, direct in vivo validation is a critical next step for its development as a potential therapeutic agent. The experimental protocols and comparative data presented in this guide provide a framework for conducting these essential studies. Future research should focus on performing CAM and Matrigel plug assays with this compound to generate quantitative data on its anti-angiogenic efficacy. Such studies will be instrumental in establishing its potential as a novel anti-angiogenic drug candidate.
References
- 1. Butein Inhibits Angiogenesis of Human Endothelial Progenitor Cells via the Translation Dependent Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Butein Inhibits Angiogenesis of Human Endothelial Progenitor Cells via the Translation Dependent Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Promotes Apoptosis and Cell Cycle Arrest through Regulating PI3K/AKT/mTOR Pathway in Hepatocellular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | PI3K/AKT/mTOR Pathway in Angiogenesis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antagonist antibodies to vascular endothelial growth factor receptor 2 (VEGFR-2) as anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Quantitation of angiogenesis and antiangiogenesis in the chick embryo chorioallantoic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vivo Matrigel Plug Assay as a Potent Method to Investigate Specific Individual Contribution of Angiogenesis to Blood Flow Recovery in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. JCI Insight - Endothelial PRMT5 plays a crucial role in angiogenesis after acute ischemic injury [insight.jci.org]
The Pivotal Role of Structure in the Bioactivity of 4-Hydroxyderricin and its Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationship (SAR) of natural compounds is paramount for the design of more potent and selective therapeutic agents. 4-Hydroxyderricin, a prenylated chalcone primarily isolated from Angelica keiskei, has garnered significant attention for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the bioactivity of this compound and its derivatives, supported by experimental data, to elucidate the key structural features governing their therapeutic potential.
Core Structure and Key Modification Sites
This compound possesses a characteristic chalcone scaffold, which consists of two aromatic rings (A and B) linked by a three-carbon α,β-unsaturated carbonyl system. The key structural features of this compound include a hydroxyl group at the 4-position of the B-ring and a prenyl group on the A-ring. Modifications at these and other positions can significantly impact the compound's biological activity.
Caption: Core structure of this compound and key sites for chemical modification.
Anticancer Activity: A Comparative Analysis
This compound has demonstrated significant cytotoxic effects against a variety of cancer cell lines. Its anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest. The tables below summarize the cytotoxic activity of this compound and related chalcones, highlighting the influence of structural modifications.
Cytotoxicity of this compound Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL60 | Leukemia | 5.5 | [1][2] |
| CRL1579 | Melanoma | 4.8 | [1][2] |
| A549 | Lung | 10.2 | [1][2] |
| AZ521 | Stomach | 4.2 | [1][2] |
| PC3 | Prostate | 2.92 (for a derivative) | [3] |
| MDA-MB-231 | Breast | 3.14 (for a derivative) | [3] |
| HEL | Erythroleukemia | 1.85 (for a derivative) | [3] |
| K562 | Erythroleukemia | 2.64 (for a derivative) | [3] |
Structure-Activity Relationship of Chalcone Derivatives as Anticancer Agents
| Compound/Derivative | Key Structural Feature | Effect on Anticancer Activity | Reference |
| This compound | Prenyl group on A-ring | Enhances cytotoxicity, possibly by increasing membrane permeability and protein interaction. | [4] |
| Xanthohumol | Prenylated chalcone | Induces apoptosis and cell cycle arrest; the prenyl group is crucial for activity. | [5][6] |
| Non-prenylated chalcones | Lack of prenyl group | Generally show lower cytotoxicity compared to their prenylated counterparts. | [4] |
| Methoxy-substituted chalcones | Methoxy groups on aromatic rings | The position and number of methoxy groups significantly influence activity; often enhance cytotoxicity. | [6][7] |
| Hydroxy-substituted chalcones | Hydroxyl groups on aromatic rings | The position of hydroxyl groups is critical; for instance, a 2'-hydroxy group can be important for activity. | [8] |
| Heterocyclic chalcones | Replacement of a phenyl ring with a heterocycle | Can lead to potent anticancer activity, with the specific heterocycle influencing selectivity. | [5] |
Key SAR Insights for Anticancer Activity:
-
Prenylation: The presence of a prenyl group on the A-ring of the chalcone scaffold is a significant contributor to the potent anticancer activity of this compound and related compounds.[4] This is likely due to increased lipophilicity, which facilitates cell membrane penetration and interaction with intracellular targets.[4]
-
Hydroxylation and Methoxylation: The substitution pattern of hydroxyl and methoxy groups on the aromatic rings plays a crucial role in modulating the anticancer potency.[6][7] These groups can influence the electronic properties of the molecule and its ability to interact with biological targets.
-
The α,β-Unsaturated Carbonyl System: This Michael acceptor is a key feature of the chalcone scaffold and is often involved in covalent interactions with biological nucleophiles, such as cysteine residues in proteins, leading to the inhibition of enzyme function and signaling pathways.
Signaling Pathways Targeted by this compound in Cancer Cells
This compound exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: Simplified signaling pathways modulated by this compound in cancer cells.
Antimicrobial Activity
This compound and its derivatives have also shown promising activity against various pathogens, particularly Gram-positive bacteria.
Antibacterial Activity of this compound and Related Compounds
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | - | [9] |
| Xanthoangelol | Micrococcus luteus IFO-12708 | 0.76 | [10] |
| Chalcone Derivative 3b | Staphylococcus epidermidis | 500 | [3] |
| Chalcone Derivative 3c | Pseudomonas aeruginosa | - (11.7 mm inhibition zone at 4 mg/disc) | [3] |
Key SAR Insights for Antimicrobial Activity:
-
The presence of hydroxyl groups on the chalcone scaffold appears to be important for antibacterial activity.[8]
-
The overall lipophilicity of the molecule, influenced by features like prenyl groups, can affect its ability to penetrate the bacterial cell wall.
-
The specific substitution patterns on the aromatic rings can determine the spectrum of activity (Gram-positive vs. Gram-negative).
Experimental Protocols
A general understanding of the experimental methodologies is crucial for interpreting the provided data and for designing future studies.
General Workflow for SAR Studies of this compound Derivatives
Caption: A typical workflow for the structure-activity relationship study of novel compounds.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[11][12]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 104 cells/well) and incubated for 24 hours to allow for attachment.[11]
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).[13]
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for an additional 3-4 hours.[11][12]
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[13]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm or 595 nm) using a microplate reader.[13] The cell viability is expressed as a percentage of the control (untreated cells).
Antimicrobial Assay (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture.[8]
-
Serial Dilution of Compounds: The this compound derivatives are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well plate.[8]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Conclusion
The available data strongly suggest that this compound is a promising natural product scaffold for the development of novel therapeutic agents. The structure-activity relationship studies, although not exhaustively focused on a wide array of its synthetic derivatives, indicate that the prenyl group and the substitution patterns on the aromatic rings are critical determinants of its anticancer and antimicrobial activities. Future research should focus on the systematic synthesis and evaluation of a broader range of this compound derivatives to further refine the SAR and to develop analogues with enhanced potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols and an understanding of the targeted signaling pathways provided in this guide offer a solid foundation for such future endeavors.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. This compound from Angelica keiskei roots induces caspase-dependent apoptotic cell death in HL60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial activity of two chalcones, xanthoangelol and this compound, isolated from the root of Angelica keiskei KOIDZUMI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. anjs.edu.iq [anjs.edu.iq]
- 13. or.niscpr.res.in [or.niscpr.res.in]
A Comparative Analysis of 4-Hydroxyderricin and Doxorubicin in Metastasis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-metastatic properties of 4-Hydroxyderricin, a natural chalcone, and Doxorubicin, a conventional chemotherapeutic agent. The following sections present quantitative data from in vitro metastasis models, detailed experimental protocols for key assays, and visualizations of the signaling pathways implicated in their effects on cancer cell migration and invasion.
Data Presentation: In Vitro Efficacy in Metastasis Models
The following tables summarize the quantitative effects of this compound and Doxorubicin on cell migration and invasion in hepatocellular carcinoma (HCC) and breast cancer cell lines.
Table 1: Effect of this compound on Hepatocellular Carcinoma (HCC) Cell Metastasis
| Cell Line | Assay | Concentration (µM) | Incubation Time (h) | Observed Effect | Reference |
| HepG2 | Wound Healing | 20 | 48 | Significant reduction in wound closure | [1][2] |
| 40 | 48 | Further significant reduction in wound closure | [1][2] | ||
| Huh7 | Wound Healing | 20 | 48 | Markedly reduced wound healing | [1][2] |
| 40 | 48 | Further marked reduction in wound healing | [1][2] | ||
| HepG2 | Transwell Invasion | 20 | 48 | Significant decrease in the number of invaded cells | [1][2] |
| 40 | 48 | Further significant decrease in the number of invaded cells | [1][2] | ||
| Huh7 | Transwell Invasion | 20 | 48 | Significant decrease in the number of invaded cells | [1][2] |
| 40 | 48 | Further significant decrease in the number of invaded cells | [1][2] |
Table 2: Effect of Doxorubicin on Cancer Cell Metastasis
| Cell Line | Cancer Type | Assay | Concentration | Incubation Time (h) | Observed Effect | Reference |
| HepG2, Hep3B | Hepatocellular Carcinoma | Boyden Chamber | 1 µM | 48 | 2.4 to 3.3-fold increase in migration | [3] |
| HepG2 | Hepatocellular Carcinoma | Wound Healing & Transwell | Not specified | 12 & 24 | Inhibition of migration and invasion | [4] |
| MDA-MB-231, BT549 | Breast Cancer | Wound Healing & Transwell | Not specified | Not specified | Increased migration and invasion | |
| MCF7 | Breast Cancer | Transwell Invasion | 200 nM | 3 | 1.56-fold increase in migration |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Wound Healing Assay
This assay is utilized to assess the effect of a compound on cell migration.
1. Cell Seeding:
- Cancer cells (e.g., HepG2, Huh7) are seeded into 6-well plates and cultured until they form a confluent monolayer.
2. Creating the "Wound":
- A sterile pipette tip is used to create a linear scratch in the center of the cell monolayer.
3. Treatment:
- The cells are washed with a phosphate-buffered saline (PBS) solution to remove detached cells.
- The cells are then incubated with a medium containing various concentrations of the test compound (e.g., this compound at 20 µM and 40 µM) or a vehicle control.
4. Monitoring and Analysis:
- Images of the scratch are captured at different time points (e.g., 0, 12, 24, and 48 hours) using an inverted microscope.
- The width of the wound is measured, and the percentage of wound closure is calculated to determine the rate of cell migration.
Transwell Invasion Assay
This assay is employed to evaluate the invasive potential of cancer cells.
1. Chamber Preparation:
- The upper chamber of a Transwell insert (typically with an 8 µm pore size) is coated with a basement membrane matrix, such as Matrigel, to mimic the extracellular matrix.
2. Cell Seeding:
- Cancer cells (e.g., HepG2, MDA-MB-231) are serum-starved for a period (e.g., 24 hours).
- A specific number of cells (e.g., 1x10^5) are seeded into the upper chamber in a serum-free medium containing the test compound (e.g., this compound or Doxorubicin at various concentrations).
3. Chemoattractant:
- The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS), to stimulate cell invasion.
4. Incubation:
- The Transwell plate is incubated for a specific duration (e.g., 24 or 48 hours) to allow for cell invasion through the matrix and the porous membrane.
5. Analysis:
- Non-invading cells on the upper surface of the membrane are removed with a cotton swab.
- The invaded cells on the lower surface of the membrane are fixed and stained (e.g., with crystal violet).
- The number of invaded cells is counted under a microscope in several random fields to quantify the invasive potential.
Signaling Pathways and Mechanisms of Action
This compound: Inhibition of Metastasis via the PI3K/AKT/mTOR Pathway
This compound has been shown to inhibit the migration and invasion of hepatocellular carcinoma cells by downregulating the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is often associated with cancer progression and metastasis. This compound treatment leads to a decrease in the phosphorylation of key proteins in this pathway, including PI3K, AKT, and mTOR, thereby impeding the downstream signaling that promotes metastatic phenotypes.
Doxorubicin: A Complex Role in Metastasis Involving TGF-β and EMT
The effect of Doxorubicin on metastasis is multifaceted and context-dependent. While it is a potent cytotoxic agent, some studies suggest that Doxorubicin can, in some instances, promote metastasis.[3] This pro-metastatic effect is thought to be mediated, in part, through the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway, which can induce an epithelial-to-mesenchymal transition (EMT). EMT is a process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness.
Experimental Workflow: A Comparative Overview
The following diagram illustrates a typical workflow for comparing the anti-metastatic effects of this compound and Doxorubicin in vitro.
References
4-Hydroxyderricin: A Comparative Analysis of its Inhibitory Effects on the PI3K and BRAF Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the effects of 4-Hydroxyderricin, a natural chalcone compound, on the critical cancer-related PI3K/AKT/mTOR and BRAF/MEK/ERK signaling pathways. Through a comparative analysis with established inhibitors and presentation of supporting experimental data, this document aims to objectively evaluate the potential of this compound as a therapeutic agent.
Comparative Analysis of Inhibitory Activity
This compound has demonstrated inhibitory effects on both the PI3K and BRAF signaling pathways, which are frequently dysregulated in various cancers. The following tables summarize the available quantitative data, comparing the activity of this compound with well-established inhibitors. It is important to note that the available data for this compound is primarily from cellular assays, which measure the overall effect on cell viability and pathway activity within a cellular context, while data for standard inhibitors is often presented as IC50 values from direct enzymatic assays.
Table 1: Comparison of Inhibitory Activity on the PI3K Pathway
| Compound | Target(s) | IC50 (Enzymatic Assay) | Cell-based Assay Data | Cell Line(s) |
| This compound | PI3K/AKT/mTOR pathway | Not available | Down-regulation of p-PI3K, p-AKT, and p-mTOR | HepG2, Huh7[1] |
| LY294002 | PI3Kα, PI3Kβ, PI3Kδ | 0.5 µM (PI3Kα), 0.97 µM (PI3Kβ), 0.57 µM (PI3Kδ)[2][3] | Standard PI3K inhibitor used for comparison | Widely used |
Table 2: Comparison of Inhibitory Activity on the BRAF Pathway and Cytotoxicity
| Compound | Target(s) | IC50 (Enzymatic Assay) | Cytotoxic IC50 (Cell Viability Assay) | Cell Line(s) |
| This compound | BRAF pathway, general cytotoxicity | Not available | 4.8 µM | CRL1579 (melanoma)[4] |
| 5.5 µM | HL60 (leukemia)[4] | |||
| 10.2 µM | A549 (lung)[4] | |||
| 4.2 µM | AZ521 (stomach)[4] | |||
| Vemurafenib (PLX4032) | BRAFV600E | 31 nM[5] | Varies by cell line | BRAFV600E mutant cell lines |
| PLX4720 | BRAFV600E | 13 nM[6] | Varies by cell line | BRAFV600E mutant cell lines |
Signaling Pathway Diagrams
The following diagrams illustrate the points of intervention for this compound and standard inhibitors within the PI3K/AKT/mTOR and BRAF/MEK/ERK signaling cascades.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Caption: The BRAF/MEK/ERK signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the comparison of this compound and other inhibitors.
Western Blot Analysis for PI3K/AKT/mTOR Pathway Phosphorylation
This protocol is adapted from studies investigating the effects of this compound on key signaling proteins.[1][7]
Objective: To determine the phosphorylation status of PI3K, AKT, and mTOR in response to treatment with this compound.
Materials:
-
Hepatocellular carcinoma cells (e.g., HepG2, Huh7)
-
This compound
-
LY294002 (as a positive control for PI3K inhibition)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-PI3K, anti-PI3K, anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR, anti-mTOR, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture dishes and allow them to adhere. Treat the cells with varying concentrations of this compound (e.g., 0, 20, 40 µM) and/or a known inhibitor like LY294002 for a specified time (e.g., 24-48 hours).
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE and Protein Transfer: Normalize the protein samples to the same concentration and denature them by boiling in loading buffer. Separate the proteins by size using SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-p-AKT) overnight at 4°C with gentle agitation.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To detect other proteins (e.g., total AKT or a loading control), the membrane can be stripped of the previous antibodies and re-probed following the steps above.
References
- 1. This compound Promotes Apoptosis and Cell Cycle Arrest through Regulating PI3K/AKT/mTOR Pathway in Hepatocellular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. This compound from Angelica keiskei roots induces caspase-dependent apoptotic cell death in HL60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
4-Hydroxyderricin versus other chalcones for antibacterial activity
A detailed analysis of the antibacterial efficacy of 4-Hydroxyderricin against other chalcones, supported by experimental data and mechanistic insights.
Introduction
Chalcones, a class of natural compounds belonging to the flavonoid family, have garnered significant attention in the scientific community for their diverse pharmacological activities, including potent antibacterial effects. Among these, this compound, a prenylated chalcone isolated from the root of Angelica keiskei, has emerged as a promising candidate in the fight against bacterial infections. This guide provides a comprehensive comparison of the antibacterial activity of this compound with other notable chalcones, presenting key experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.
Comparative Antibacterial Activity
The antibacterial efficacy of chalcones is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of this compound and other selected chalcones against various bacterial strains, with a particular focus on Staphylococcus aureus, a clinically significant Gram-positive pathogen.
| Chalcone | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus ATCC 25923 | 3.13 | [1] |
| Bacillus subtilis ATCC 6633 | 3.13 | [1] | |
| Micrococcus luteus IFO 12708 | 1.56 | [1] | |
| Xanthoangelol | Staphylococcus aureus ATCC 25923 | 1.56 | [1] |
| Bacillus subtilis ATCC 6633 | 1.56 | [1] | |
| Micrococcus luteus IFO 12708 | 0.78 | [1] | |
| Licochalcone A | Staphylococcus aureus | 6.25 - 25 | [2] |
| 2',4'-Dihydroxychalcone | Staphylococcus aureus | 25 | [3] |
| (E)-1-(2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (F29) | Staphylococcus aureus SA-1199 | 512 | [4] |
| 1,3-Bis-(2-hydroxy-phenyl)-propenone (O-OH) | Methicillin-resistant Staphylococcus aureus (MRSA) | 25-50 | [5] |
| 3-(3-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone (M-OH) | Methicillin-resistant Staphylococcus aureus (MRSA) | 50-200 | [5] |
| 3-(4-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenone (P-OH) | Methicillin-resistant Staphylococcus aureus (MRSA) | 100-200 | [5] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of antimicrobial agents. The broth microdilution method is a widely accepted and commonly used technique.
Broth Microdilution Assay Protocol
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth, which is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to the final working concentration.
-
Preparation of Chalcone Solutions: A stock solution of the test chalcone is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). A series of twofold serial dilutions of the stock solution are then prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well of the microtiter plate, containing the serially diluted chalcone, is inoculated with the standardized bacterial suspension.
-
Controls:
-
Positive Control: A well containing the bacterial inoculum and growth medium without any chalcone is included to ensure the viability and growth of the bacteria.
-
Negative Control: A well containing only the growth medium is included to check for contamination.
-
-
Incubation: The inoculated microtiter plate is incubated under appropriate conditions for the test organism (typically at 37°C for 18-24 hours).
-
Determination of MIC: After incubation, the wells are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the chalcone at which there is no visible growth of the bacterium.
Mechanism of Action of this compound
Research has elucidated that the antibacterial activity of this compound against Staphylococcus aureus is attributed to its ability to target and inhibit a crucial bacterial enzyme: seryl-tRNA synthetase (SerRS).[6] This enzyme is essential for protein synthesis, as it catalyzes the attachment of the amino acid serine to its corresponding transfer RNA (tRNA).
The proposed mechanism involves the covalent modification of a cysteine residue within the active site of the S. aureus SerRS by this compound.[6] This binding event incapacitates the enzyme, preventing the formation of seryl-tRNA and thereby halting protein synthesis, which ultimately leads to bacterial cell death.
Caption: Mechanism of this compound antibacterial activity.
Experimental Workflow Visualization
The following diagram illustrates the key steps involved in the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) of a chalcone.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
This compound demonstrates significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. Its potency, as indicated by its low MIC values, is comparable and in some cases superior to other tested chalcones. The unique mechanism of action, involving the targeted inhibition of seryl-tRNA synthetase, highlights its potential as a lead compound for the development of novel antibacterial agents. The standardized experimental protocols outlined in this guide provide a framework for the consistent and reliable evaluation of the antibacterial properties of chalcones and other natural products. Further research into the structure-activity relationships of this compound and its derivatives could lead to the design of even more potent and selective antibacterial drugs.
References
- 1. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. graph - using graphviz to create tcp flow diagrams? - Stack Overflow [stackoverflow.com]
- 5. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Molecular Interactions of 4-Hydroxyderricin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known molecular binding targets of 4-Hydroxyderricin, a natural chalcone with promising therapeutic potential. The information presented herein is supported by experimental data to facilitate objective evaluation and inform future research and drug development efforts.
Quantitative Comparison of Molecular Binding Targets
The following table summarizes the quantitative binding data for this compound with its identified molecular targets. This allows for a direct comparison of its potency against various proteins.
| Target Protein | Binding Affinity (IC₅₀/Kᵢ) | Cell/System | Reference |
| Monoamine Oxidase B (MAO-B) | IC₅₀: 3.43 µM | Recombinant human enzyme | [1][2][3][4] |
| DNA Topoisomerase II | IC₅₀: 21.9 µM | Human DNA Topoisomerase II | [5] |
| Dipeptidyl Peptidase-IV (DPP-IV) | IC₅₀: 81.44 µM, Kᵢ: 3.99 µM | In vitro enzyme assay | [6] |
| Seryl-tRNA Synthetase (STS) | Covalent Modification & Inhibition | Staphylococcus aureus | [7] |
| Glucocorticoid Receptor | Antagonist Activity | C2C12 myotubes | [8] |
IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibition constant) is an indication of how potent an inhibitor is.
Modulation of Key Signaling Pathways
This compound has been demonstrated to significantly modulate critical cellular signaling pathways implicated in cancer, metabolism, and inflammation.
PI3K/AKT/mTOR Signaling Pathway
This compound has been shown to suppress the proliferation of hepatocellular carcinoma cells by inhibiting the PI3K/AKT/mTOR signaling pathway. This inhibition leads to the induction of apoptosis and cell cycle arrest.[9][10] Treatment with this compound results in the downregulation of key phosphorylated proteins in this pathway, including p-PI3K, p-AKT, and p-mTOR.[9][11]
AMPK/MAPK Signaling Pathway
In the context of adipocyte differentiation, this compound activates the AMP-activated protein kinase (AMPK) and mitogen-activated protein kinase (MAPK) pathways. This activation leads to the suppression of adipogenesis, suggesting a potential role in metabolic regulation.[12] The activation of AMPK and specific MAPKs (ERK and JNK) by this compound results in the downregulation of key adipogenic transcription factors.[12]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Monoamine Oxidase B (MAO-B) Inhibition Assay
Objective: To determine the in vitro inhibitory effect of this compound on MAO-B activity.
Method:
-
Enzyme and Substrate Preparation: Recombinant human MAO-B is used as the enzyme source. Kynuramine is used as the substrate.
-
Reaction Mixture: A reaction mixture is prepared containing the MAO-B enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Inhibitor Addition: Various concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the reaction mixture. A control with no inhibitor is also prepared.
-
Incubation: The reaction mixtures are pre-incubated at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: The reaction is initiated by the addition of the kynuramine substrate.
-
Reaction Termination: After a specific incubation time (e.g., 20 minutes) at 37°C, the reaction is stopped by adding a quenching agent (e.g., perchloric acid).
-
Detection: The formation of the product, 4-hydroxyquinoline, is measured fluorometrically at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
DNA Topoisomerase II Relaxation Assay
Objective: To assess the inhibitory effect of this compound on the catalytic activity of human DNA Topoisomerase II.
Method:
-
Reaction Components: The reaction mixture contains supercoiled plasmid DNA (e.g., pBR322) as the substrate, human DNA Topoisomerase II, and a reaction buffer containing ATP and MgCl₂.
-
Inhibitor Addition: this compound at various concentrations is added to the reaction mixture. A known Topoisomerase II inhibitor (e.g., etoposide) can be used as a positive control.
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The DNA products are separated by electrophoresis on an agarose gel.
-
Visualization: The DNA bands are visualized by staining with ethidium bromide and imaged under UV light.
-
Analysis: The inhibition of Topoisomerase II activity is determined by the reduction in the amount of relaxed DNA and the persistence of supercoiled DNA compared to the control without the inhibitor. The IC₅₀ value is the concentration of this compound that causes 50% inhibition of the DNA relaxation activity.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay
Objective: To measure the inhibitory activity of this compound against DPP-IV.
Method:
-
Reagents: The assay uses recombinant human DPP-IV and a fluorogenic substrate, Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin).
-
Assay Buffer: A suitable buffer, such as Tris-HCl (pH 8.0), is used.
-
Procedure:
-
In a 96-well plate, add the DPP-IV enzyme solution to wells containing various concentrations of this compound or a known DPP-IV inhibitor (positive control).
-
Incubate the plate at 37°C for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the Gly-Pro-AMC substrate.
-
Incubate the plate at 37°C for a defined time (e.g., 30 minutes).
-
-
Fluorescence Measurement: The fluorescence of the liberated AMC (7-amino-4-methylcoumarin) is measured using a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
Calculation: The percentage of DPP-IV inhibition is calculated for each concentration of this compound. The IC₅₀ value is determined from the dose-response curve.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To determine the effect of this compound on the protein expression and phosphorylation status of components in the PI3K/AKT/mTOR and AMPK/MAPK signaling pathways.
Method:
-
Cell Culture and Treatment: Cells (e.g., HepG2 for PI3K/AKT/mTOR or 3T3-L1 for AMPK/MAPK) are cultured and treated with various concentrations of this compound for a specified duration.
-
Protein Extraction: Cells are lysed to extract total cellular proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., total AKT, phospho-AKT, total AMPK, phospho-AMPK, etc.).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to their respective total protein levels to determine the effect of this compound on their activation status.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for identifying and characterizing the molecular targets of a compound like this compound.
References
- 1. Xanthoangelol and this compound Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthoangelol and this compound Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. abmole.com [abmole.com]
- 5. This compound from Angelica keiskei roots induces caspase-dependent apoptotic cell death in HL60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. This compound Promotes Apoptosis and Cell Cycle Arrest through Regulating PI3K/AKT/mTOR Pathway in Hepatocellular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. This compound and xanthoangelol from Ashitaba (Angelica keiskei) suppress differentiation of preadiopocytes to adipocytes via AMPK and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Hydroxyderricin: A Comparative Analysis of its Anti-Cancer Efficacy Across Various Cell Lines
For Immediate Release
Researchers and drug development professionals are constantly seeking novel compounds with potent anti-cancer properties. 4-Hydroxyderricin, a natural chalcone isolated from Angelica keiskei, has emerged as a promising candidate, demonstrating significant cytotoxic effects against a range of cancer cell lines. This guide provides a comprehensive comparison of its efficacy, delving into supporting experimental data, detailed methodologies, and the underlying signaling pathways.
Quantitative Efficacy Comparison
The anti-proliferative activity of this compound has been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, reveals varying sensitivity to the compound.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Leukemia | 5.5 | [1] |
| CRL-1579 | Melanoma | 4.8 | [1] |
| A549 | Lung | 10.2 | [1] |
| AZ521 | Stomach | 4.2 | [1] |
| HepG2 | Hepatocellular Carcinoma | >20 (after 48h) | [2] |
| Huh7 | Hepatocellular Carcinoma | >20 (after 48h) | [2] |
Note: Lower IC50 values indicate higher potency. The data for HepG2 and Huh7 cells suggest that a concentration higher than 20 µM is required to achieve a 50% reduction in cell viability after 48 hours of treatment.[2]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
This compound exerts its anti-cancer effects primarily through the induction of programmed cell death (apoptosis) and by halting the cell division cycle.
In human leukemia HL-60 cells, this compound was observed to induce early apoptosis.[1] This was confirmed by the detection of membrane phospholipid exposure using flow cytometry.[1] Further investigation revealed that the compound activates both the death receptor-mediated and the mitochondrial apoptotic pathways.[1] This is evidenced by the marked reduction in procaspases-3, -8, and -9, and a corresponding increase in their cleaved, active forms.[1] Additionally, this compound was found to inhibit human DNA topoisomerase II, an enzyme crucial for DNA replication and cell division, with an IC50 value of 21.9 µM.[1]
In hepatocellular carcinoma (HCC) cell lines, HepG2 and Huh7, this compound treatment led to a dose-dependent increase in the number of apoptotic cells.[3] This was accompanied by an up-regulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and a down-regulation of the anti-apoptotic protein Bcl-2.[3] Furthermore, the compound was shown to induce cell cycle arrest, although the specific phase of arrest was not detailed in the provided abstracts.[2][3]
Signaling Pathway Involvement
The anti-cancer activity of this compound is intricately linked to its ability to modulate key signaling pathways that regulate cell survival, proliferation, and apoptosis.
PI3K/AKT/mTOR Pathway
In hepatocellular carcinoma cells, this compound has been shown to suppress the PI3K/AKT/mTOR signaling pathway.[2][3] This pathway is often hyperactivated in cancer, promoting cell growth and survival. Treatment with this compound resulted in the downregulation of PI3K, phosphorylated PI3K (p-PI3K), phosphorylated AKT (p-AKT), and phosphorylated mTOR (p-mTOR) protein expression.[3] The pro-apoptotic and cell cycle arrest effects of this compound were enhanced when combined with a PI3K inhibitor (LY294002), further solidifying the role of this pathway in its mechanism of action.[3]
References
- 1. This compound from Angelica keiskei roots induces caspase-dependent apoptotic cell death in HL60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Promotes Apoptosis and Cell Cycle Arrest through Regulating PI3K/AKT/mTOR Pathway in Hepatocellular Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating 4-Hydroxyderricin's Hypotensive Effects in SHRSP Rats: A Comparative Guide
For researchers and drug development professionals investigating novel antihypertensive therapies, 4-Hydroxyderricin, a chalcone isolated from Angelica keiskei, has demonstrated promising hypotensive effects in preclinical models. This guide provides a comparative analysis of this compound's efficacy against other compounds in Spontaneously Hypertensive Stroke-Prone (SHRSP) rats, a well-established model for human essential hypertension. The information is supported by experimental data, detailed protocols, and pathway visualizations to aid in the evaluation and design of future studies.
Comparative Efficacy of Hypotensive Compounds in SHRSP Rats
The following table summarizes the quantitative data on the hypotensive effects of this compound and selected alternative compounds in SHRSP rats. This allows for a direct comparison of their efficacy under various experimental conditions.
| Compound | Dosage | Route of Administration | Treatment Duration | Age of Rats | Baseline Systolic BP (mmHg) | Final Systolic BP (mmHg) | % Reduction | Reference |
| This compound | 0.07% in diet | Oral | 7 weeks | 6 weeks | ~160 | ~210 (Control) vs ~190 (Treated) | ~9.5% suppression of elevation | [1] |
| Captopril | 60 mg/kg/day | Oral | 3 weeks | 7 weeks | ~170 | ~202 (Control) vs ~148 (Treated) | ~26.7% | [2] |
| Losartan | 30 mg/kg/day | Oral | 20 weeks | Not specified | Not specified | ~200 (Control) vs ~130 (Treated) | ~35% | [3] |
| Taurine | 3% in diet | Oral | 50 days | Not specified | Not specified | Not specified | Prevents increase | [4] |
| Magnesium | 600 mg/100g diet | Oral | 4 weeks | Not specified | Not specified | Not specified | Suppresses BP increase | [5] |
Note: Blood pressure values are approximated from graphical data in some cases. The efficacy of treatments can vary based on the specific experimental conditions.
Experimental Protocols
Accurate and reproducible data are paramount in preclinical research. Below is a detailed methodology for a key experiment cited in this guide.
Blood Pressure Measurement in SHRSP Rats using Tail-Cuff Plethysmography
This non-invasive method is commonly used to monitor systolic blood pressure in conscious rats.
Materials:
-
Rat restrainer
-
Tail-cuff system with a pneumatic cuff and pulse sensor
-
Heating pad or chamber
-
Data acquisition system
Procedure:
-
Acclimatization: For several days prior to the experiment, acclimate the rats to the restraint tube and the measurement procedure to minimize stress-induced blood pressure variations.
-
Warming: Place the rat in a warming chamber or on a heating pad set to 37°C for 15-20 minutes to induce vasodilation of the tail artery, which is necessary for detecting the pulse.
-
Restraint: Gently guide the rat into the restrainer.
-
Cuff and Sensor Placement: Secure the occlusion cuff at the base of the tail. Place the pulse sensor distal to the cuff.
-
Measurement Cycles: The system will automatically inflate the cuff to a pressure sufficient to occlude blood flow and then gradually deflate it. The pressure at which the pulse reappears is recorded as the systolic blood pressure.
-
Data Collection: Perform multiple measurement cycles (e.g., 10-15 cycles) for each rat and calculate the average systolic blood pressure. Discard any outlier readings.
-
Data Analysis: Compare the systolic blood pressure readings between the treatment and control groups using appropriate statistical methods.
Signaling Pathways and Experimental Workflow
Visualizing the underlying mechanisms and experimental processes can provide a clearer understanding of the scientific approach.
Experimental Workflow for Validating Hypotensive Effects.
The hypotensive action of this compound is linked to its influence on lipid metabolism. The proposed signaling pathway below illustrates this connection.
Proposed Signaling Pathway of this compound.
Discussion
The data presented indicate that this compound effectively suppresses the age-related increase in systolic blood pressure in SHRSP rats.[1] While established antihypertensive drugs like Captopril and Losartan demonstrate a more pronounced reduction in absolute blood pressure, this compound's mechanism of action, which involves the regulation of lipid metabolism, presents a novel therapeutic avenue.[1][2][3] Specifically, its ability to decrease hepatic triglyceride content and serum VLDL levels suggests a dual benefit in managing hypertension and related metabolic disorders.[1]
In contrast, conventional therapies such as ACE inhibitors (Captopril) and angiotensin II receptor blockers (Losartan) primarily target the renin-angiotensin system.[2][3] Natural supplements like taurine and magnesium have also been shown to have blood pressure-lowering effects in SHRSP rats, often through mechanisms involving antioxidation and modulation of endothelial function.[4][5]
The unique metabolic regulatory properties of this compound warrant further investigation. Future studies could explore its long-term effects on cardiovascular remodeling, endothelial function, and its potential for combination therapy with existing antihypertensive agents to achieve synergistic effects. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers pursuing these next steps in the development of innovative treatments for hypertension.
References
- 1. Hypotensive and lipid regulatory actions of this compound, a chalcone from Angelica keiskei, in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Hypolipidemic effect of taurine in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taurine and magnesium supplementation enhances the function of endothelial progenitor cells through antioxidation in healthy men and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Hydroxyderricin
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides essential safety and logistical information for the proper disposal of 4-Hydroxyderricin, a naturally occurring chalcone. Adherence to these procedures is critical to ensure personal safety and environmental protection.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented in the table below. This information is crucial for understanding its behavior and potential interactions during handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 338.4 g/mol | --INVALID-LINK--[1], --INVALID-LINK-- |
| CAS Number | 55912-03-3 | --INVALID-LINK--[2], --INVALID-LINK--[1], --INVALID-LINK-- |
| Appearance | Yellowish powder | --INVALID-LINK--[3] |
| Solubility | DMSO: 100 mg/mL (295.51 mM) (requires sonication) | --INVALID-LINK--[1] |
| Water: Practically insoluble | --INVALID-LINK--[4] | |
| Storage | 4°C, protect from light | --INVALID-LINK--[1] |
Hazard Identification and Safety Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If handling the powder and there is a risk of inhalation, use a dust mask or work in a well-ventilated area, such as a fume hood.
Emergency Procedures:
-
Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.
-
Ingestion: If ingested, seek immediate medical attention.
Disposal Procedures
The primary methods for the disposal of this compound are based on general principles for chemical waste management, as specific degradation protocols are not available.
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect unadulterated this compound powder and any contaminated consumables (e.g., weighing paper, pipette tips) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.
Step 2: Disposal Method Selection The recommended disposal methods for this compound are:
-
Licensed Chemical Destruction Plant: The most appropriate and safest method is to send the waste to a licensed facility that is equipped to handle and destroy chemical waste in an environmentally sound manner.[5]
-
Controlled Incineration: Incineration with flue gas scrubbing is another acceptable method for the disposal of this compound.[5]
Important Considerations:
-
Do Not Discharge to Sewer: Due to its insolubility in water and the lack of data on its environmental impact, this compound should not be discharged into the sewer system.[5]
-
Contaminated Packaging: Containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. The cleaned container can then be recycled or reconditioned. Alternatively, the packaging can be punctured to prevent reuse and disposed of according to institutional guidelines.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Experimental Protocols
Currently, there are no specific, validated experimental protocols for the chemical degradation or neutralization of this compound available in the public domain. The disposal procedures outlined above are based on general best practices for chemical waste management. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
